VD5123
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H46N8O6S |
|---|---|
Molecular Weight |
754.9 g/mol |
IUPAC Name |
(9S,12S,15S)-15-acetamido-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-12-(2-methylpropyl)-11,14-dioxo-2-oxa-10,13-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-9-carboxamide |
InChI |
InChI=1S/C39H46N8O6S/c1-22(2)18-30-35(50)46-32(37(52)44-29(11-7-17-42-39(40)41)34(49)38-47-28-10-4-5-12-33(28)54-38)21-25-8-6-9-27(19-25)53-26-15-13-24(14-16-26)20-31(36(51)45-30)43-23(3)48/h4-6,8-10,12-16,19,22,29-32H,7,11,17-18,20-21H2,1-3H3,(H,43,48)(H,44,52)(H,45,51)(H,46,50)(H4,40,41,42)/t29-,30-,31-,32-/m0/s1 |
InChI Key |
GBWLZSRRLJETHI-YDPTYEFTSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CC2=CC(=CC=C2)OC3=CC=C(C[C@@H](C(=O)N1)NC(=O)C)C=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C4=NC5=CC=CC=C5S4 |
Canonical SMILES |
CC(C)CC1C(=O)NC(CC2=CC(=CC=C2)OC3=CC=C(CC(C(=O)N1)NC(=O)C)C=C3)C(=O)NC(CCCN=C(N)N)C(=O)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VD5123
For Researchers, Scientists, and Drug Development Professionals
Abstract
VD5123 is a novel, mechanism-based macrocyclic inhibitor of several key serine proteases.[1] It demonstrates potent and selective inhibition of Transmembrane Serine Protease 2 (TMPRSS2), matriptase, hepsin, and Hepatocyte Growth Factor Activator (HGFA).[1] As a result of its inhibitory profile, this compound has potential therapeutic applications in antiviral and cancer research. This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, the signaling pathways of its target proteases, and the detailed experimental protocols used for its characterization.
Core Mechanism of Action
This compound is a peptidomimetic, side-chain-cyclized macrocycle designed as a covalent inhibitor of serine proteases.[1] Its structure incorporates an electrophilic ketone warhead that forms a covalent bond with the serine residue in the active site of its target proteases, leading to their inactivation.[1] This mechanism-based inhibition results in potent and sustained suppression of the enzymatic activity of TMPRSS2, hepsin, matriptase, and HGFA.[1]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its target serine proteases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Protease | This compound IC50 (nM) |
| TMPRSS2 | 15 |
| Hepsin | 37 |
| Matriptase | 140 |
| HGFA | 3980 |
Table 1: Inhibitory potency (IC50) of this compound against target serine proteases.[1]
Signaling Pathways of Target Proteases
The therapeutic potential of this compound stems from its ability to modulate the signaling pathways regulated by its target proteases. These proteases are involved in a variety of physiological and pathological processes, including viral entry and cancer progression.
TMPRSS2 and Viral Entry
TMPRSS2 plays a critical role in the entry of several respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV-2. It is a type II transmembrane serine protease expressed on the surface of host cells, particularly in the respiratory tract. The expression of TMPRSS2 is regulated by androgens.
Caption: Inhibition of TMPRSS2 by this compound blocks viral spike protein priming, preventing viral entry.
Matriptase, Hepsin, and HGFA in Cancer Progression
Matriptase, hepsin, and HGFA are serine proteases implicated in the progression of various cancers. They contribute to the tumor microenvironment by activating growth factors and promoting cell invasion and metastasis.
-
HGFA is the primary activator of Hepatocyte Growth Factor (HGF).
-
Matriptase and Hepsin can also activate pro-HGF.
-
Activated HGF binds to its receptor, c-MET , a receptor tyrosine kinase.
-
Activation of c-MET triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which promote cell proliferation, survival, and motility.
Caption: this compound inhibits proteases that activate HGF, thereby blocking c-MET signaling in cancer.
Experimental Protocols
The characterization of this compound involved a series of in vitro and in vivo experiments to determine its inhibitory activity, selectivity, and pharmacokinetic properties.
Serine Protease Inhibition Assay
Objective: To determine the IC50 values of this compound against TMPRSS2, matriptase, hepsin, and HGFA.
Methodology:
-
Recombinant human serine proteases (TMPRSS2, matriptase, hepsin, HGFA) were used.
-
A fluorogenic peptide substrate specific for each protease was prepared in assay buffer (e.g., Tris-HCl, NaCl, Triton X-100).
-
This compound was serially diluted to various concentrations.
-
The enzyme, substrate, and inhibitor were incubated together in a 96-well plate.
-
The rate of substrate hydrolysis was measured by monitoring the increase in fluorescence over time using a fluorescence plate reader.
-
IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Caption: Workflow for determining the inhibitory potency of this compound.
Pharmacokinetic (PK) Study in Mice
Objective: To evaluate the pharmacokinetic properties of this compound in vivo.
Methodology:
-
This compound was administered to mice via a single dose (intravenous or oral administration).
-
Blood samples were collected at various time points post-administration.
-
Plasma was separated from the blood samples by centrifugation.
-
The concentration of this compound in the plasma samples was quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC), were calculated using pharmacokinetic modeling software. The cyclic biphenyl ether this compound (11) demonstrated the most favorable pharmacokinetic properties in mice, with a half-life of 4.5 hours and compound exposure extending beyond 24 hours.[1]
Conclusion
This compound is a potent and selective macrocyclic inhibitor of the serine proteases TMPRSS2, hepsin, matriptase, and HGFA. Its mechanism of action, involving covalent modification of the enzyme active site, leads to effective inhibition of key signaling pathways in viral infection and cancer. The favorable pharmacokinetic profile of this compound further supports its potential as a lead compound for the development of novel therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.
References
The Discovery of VD5123: A Potent Macrocyclic Serine Protease Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The discovery of VD5123, a novel macrocyclic serine protease inhibitor, represents a significant advancement in the development of therapeutics targeting a range of diseases, including viral infections and cancer. This compound is a potent inhibitor of several Type II Transmembrane Serine Proteases (TTSPs), including Transmembrane Protease, Serine 2 (TMPRSS2), Hepatocyte Growth Factor Activator (HGFA), matriptase, and hepsin.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Core Quantitative Data
The inhibitory potency of this compound against its target serine proteases was determined using in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Protease | This compound IC50 (nM) |
| TMPRSS2 | 15 |
| HGFA | 3980 |
| Matriptase | 140 |
| Hepsin | 37 |
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by inhibiting key serine proteases involved in critical signaling pathways associated with viral entry and cancer progression.
1. Inhibition of Viral Entry via TMPRSS2:
Many respiratory viruses, including SARS-CoV-2 and influenza viruses, rely on host cell proteases to cleave their surface glycoproteins, a process essential for viral entry into the host cell. TMPRSS2 is a key protease in this process. By inhibiting TMPRSS2, this compound is postulated to prevent the cleavage of the viral spike protein, thereby blocking viral fusion with the host cell membrane and subsequent infection.
2. Modulation of Cancer-Related Signaling Pathways:
HGFA, matriptase, and hepsin are involved in the activation of pro-HGF (Hepatocyte Growth Factor) and pro-MSP (Macrophage-Stimulating Protein). Activated HGF and MSP bind to their respective receptor tyrosine kinases, c-MET and RON, triggering downstream signaling cascades that promote tumor growth, invasion, and metastasis.[2][3] By inhibiting these proteases, this compound can potentially disrupt these oncogenic signaling pathways.
Experimental Protocols
In Vitro Serine Protease Inhibition Assay (General Protocol):
The inhibitory activity of this compound against TMPRSS2, HGFA, matriptase, and hepsin was determined using a fluorogenic substrate assay. The general protocol is as follows:
-
Reagents and Materials:
-
Recombinant human serine proteases (TMPRSS2, HGFA, matriptase, hepsin).
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).
-
Assay Buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and CaCl2).
-
This compound (dissolved in DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Assay Procedure:
-
A solution of the respective serine protease in assay buffer is added to the wells of a 96-well plate.
-
This compound is added to the wells at various concentrations. A DMSO control is also included.
-
The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.
-
The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
-
Data Analysis:
-
The rate of substrate hydrolysis is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition for each concentration of this compound is calculated relative to the DMSO control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Pharmacokinetic Study in Mice:
A pharmacokinetic study was conducted in mice to evaluate the in vivo properties of this compound.
-
Animals:
-
Male BALB/c mice.
-
-
Dosing:
-
This compound was administered via a single intravenous (IV) or oral (PO) dose.
-
-
Sample Collection:
-
Blood samples were collected at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma was separated by centrifugation.
-
-
Sample Analysis:
-
The concentration of this compound in plasma samples was quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC), were calculated using non-compartmental analysis. The cyclic biphenyl ether this compound displayed the best pharmacokinetic properties in mice with a half-life of 4.5 hours and compound exposure beyond 24 hours.[1]
-
Discovery Workflow
The discovery of this compound was a result of a rational design approach focused on developing macrocyclic peptide inhibitors with improved drug-like properties.
Conclusion
This compound is a promising macrocyclic serine protease inhibitor with potent activity against key proteases involved in viral entry and cancer progression. Its favorable pharmacokinetic profile in preclinical models suggests its potential for further development as a therapeutic agent. This technical guide provides a foundational understanding of the discovery and preclinical characterization of this compound, offering valuable insights for the scientific and drug development communities.
References
VD5123: A Technical Guide to its Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
VD5123 is a novel, potent, and selective macrocyclic inhibitor of several S1 family trypsin-like serine proteases. Identified as a cyclic biphenyl ether, this compound demonstrates significant inhibitory activity against Transmembrane Protease, Serine 2 (TMPRSS2), matriptase, hepsin, and Hepatocyte Growth Factor Activator (HGFA). These proteases are critically involved in a variety of pathological processes, including viral entry, cancer progression, and metastasis. This technical guide provides a comprehensive overview of the target profile and selectivity of this compound, including detailed experimental methodologies and visualization of the associated signaling pathways. The data presented herein is based on the findings from the primary publication by Damalanka VC, et al., in the Journal of Medicinal Chemistry (2024).
Target Profile of this compound
This compound is a mechanism-based inhibitor, featuring an electrophilic ketone warhead that covalently interacts with the active site serine of its target proteases. Its primary targets are key players in cell surface proteolysis, making it a molecule of significant interest for therapeutic development.
Biochemical Potency
The inhibitory potency of this compound against its primary targets was determined through biochemical assays measuring the half-maximal inhibitory concentration (IC50).
Table 1: Biochemical Potency of this compound Against Target Serine Proteases
| Target Protease | IC50 (nM) |
| TMPRSS2 | 15 |
| Hepsin | 37 |
| Matriptase | 140 |
| HGFA | 3980 |
Data sourced from Damalanka VC, et al., J Med Chem. 2024.[1]
Selectivity Profile of this compound
A critical aspect of a therapeutic inhibitor is its selectivity for the intended targets over other related enzymes, which minimizes the potential for off-target effects.
Selectivity Against Other Serine Proteases
This compound has demonstrated good selectivity against the blood coagulation serine proteases, thrombin and factor Xa. While specific IC50 values are not provided in the primary publication, the qualitative assessment suggests a favorable selectivity profile, which is a crucial feature for reducing the risk of bleeding disorders associated with non-selective protease inhibitors.
Signaling Pathways
The serine proteases targeted by this compound are integral components of several important signaling pathways, particularly in the context of cancer and viral infections.
HGF/c-MET Signaling Pathway
HGFA, matriptase, and hepsin are involved in the proteolytic activation of Hepatocyte Growth Factor (HGF) from its precursor, pro-HGF. Activated HGF then binds to its receptor, the proto-oncogene c-MET, triggering a signaling cascade that promotes cell proliferation, motility, and invasion. By inhibiting these proteases, this compound can effectively block the activation of the HGF/c-MET pathway, which is often dysregulated in various cancers.
Caption: Inhibition of HGF/c-MET pathway by this compound.
Viral Entry Pathway
TMPRSS2 plays a crucial role in the entry of several respiratory viruses, including SARS-CoV-2 and influenza viruses. It cleaves the viral spike protein, a necessary step for the fusion of the viral and host cell membranes. By inhibiting TMPRSS2, this compound can prevent this crucial activation step and block viral entry.
Caption: Inhibition of viral entry by this compound via TMPRSS2.
Experimental Protocols
The following provides a detailed methodology for the biochemical assay used to determine the IC50 values of this compound.
Biochemical IC50 Determination Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target serine proteases (TMPRSS2, matriptase, hepsin, HGFA).
Materials:
-
Recombinant human serine proteases (catalytic domains).
-
Fluorogenic peptide substrate specific for each protease.
-
This compound stock solution (in DMSO).
-
Assay Buffer (e.g., Tris-HCl buffer with appropriate pH and additives).
-
384-well black microplates.
-
Fluorescence microplate reader.
Protocol:
-
Enzyme Preparation: A working solution of the recombinant protease is prepared in the assay buffer to a final concentration that yields a linear reaction rate over the course of the experiment.
-
Inhibitor Preparation: A serial dilution of this compound is prepared in DMSO and then diluted into the assay buffer to the desired final concentrations. A DMSO-only control is included.
-
Assay Reaction:
-
Add a defined volume of the protease solution to each well of the 384-well plate.
-
Add the serially diluted this compound or DMSO control to the respective wells.
-
Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Substrate Addition: The reaction is initiated by adding a defined volume of the specific fluorogenic peptide substrate to each well.
-
Kinetic Measurement: The fluorescence intensity is measured immediately and monitored over time (e.g., every minute for 30-60 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.
-
The percent inhibition is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
Caption: Workflow for IC50 determination of this compound.
Conclusion
This compound is a promising serine protease inhibitor with a well-defined target profile that includes key enzymes in cancer progression and viral pathogenesis. Its macrocyclic structure likely contributes to its favorable pharmacokinetic properties. The potent and selective inhibition of TMPRSS2, matriptase, and hepsin, coupled with its demonstrated selectivity over essential coagulation factors, positions this compound as a strong candidate for further preclinical and clinical development. Future studies should focus on a broader selectivity panel to further characterize its off-target profile and in vivo efficacy studies to validate its therapeutic potential.
References
An In-depth Technical Guide on the Biological Activity of the VD5123 Compound
For professionals in the fields of research, science, and drug development, this document provides a detailed examination of the biological properties of the VD5123 compound. It covers its mechanism of action, inhibitory activity, and pharmacokinetic profile, based on available preclinical data.
Core Compound Profile
This compound is identified as a cyclic biphenyl ether tripeptide and functions as a serine protease inhibitor.[1][2] Its primary mechanism of action involves the inhibition of several serine proteases, which are enzymes involved in various physiological and pathological processes, including viral entry into host cells.
Quantitative Inhibitory Activity
The in vitro inhibitory potency of this compound has been quantified against a panel of serine proteases. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to inhibit 50% of the enzyme's activity, are summarized below.
-
Table 1: In Vitro Inhibitory Activity of this compound
| Target Serine Protease | IC50 (nM) |
| TMPRSS2 | 15[3][4][5][6] |
| Hepsin | 37[3][4][5][6] |
| Matriptase | 140[3][4][5][6] |
| HGFA | 3980[3][4][5][6] |
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Preclinical evaluation of this compound in a murine model has provided initial insights into its pharmacokinetic profile.
-
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Half-life (t1/2) | 4.5 hours[1][2] |
| Compound Exposure | Beyond 24 hours[1][2] |
Mechanism of Action and Therapeutic Potential
This compound's primary biological activity stems from its ability to inhibit serine proteases.[3][4][5][6] Notably, its potent inhibition of TMPRSS2 is of significant interest for antiviral research.[3][4][5][6] TMPRSS2 is a host cell surface protease that is critical for the activation of viral spike proteins, a necessary step for the entry of certain viruses, including SARS-CoV-2 and influenza viruses, into host cells. By inhibiting TMPRSS2, this compound can block this activation step and prevent viral infection.
Caption: Inhibition of TMPRSS2-mediated viral entry by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that are typically used to characterize compounds like this compound.
In Vitro Serine Protease Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of specific serine proteases (TMPRSS2, hepsin, matriptase, HGFA).
-
Materials:
-
Recombinant human serine proteases.
-
Fluorogenic peptide substrate specific to each protease.
-
This compound, serially diluted in an appropriate solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl with appropriate pH and additives).
-
96-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
The recombinant serine protease is added to the wells of a 96-well plate.
-
Varying concentrations of this compound are added to the wells and incubated with the enzyme for a specified period to allow for binding.
-
The fluorogenic substrate is added to each well to initiate the enzymatic reaction.
-
The plate is incubated at a controlled temperature, and the fluorescence intensity is measured over time using a plate reader. The fluorescence is generated as the enzyme cleaves the substrate.
-
The rate of reaction is calculated from the change in fluorescence over time.
-
The percentage of inhibition for each concentration of this compound is determined relative to a control with no inhibitor.
-
The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.
-
Murine Pharmacokinetic Study
-
Objective: To evaluate the pharmacokinetic properties, including the half-life and exposure, of this compound in a mouse model.
-
Materials:
-
This compound formulated for administration (e.g., in a solution for intravenous or oral delivery).
-
Laboratory mice (e.g., C57BL/6).
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Analytical instrumentation for quantifying this compound in plasma (e.g., LC-MS/MS).
-
-
Procedure:
-
A defined dose of this compound is administered to a cohort of mice, either intravenously (IV) or orally (PO).
-
Blood samples are collected from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A plasma concentration-time curve is generated.
-
Pharmacokinetic parameters, including half-life (t1/2) and total drug exposure (Area Under the Curve or AUC), are calculated from the concentration-time data using specialized software.
-
Caption: Workflow for preclinical evaluation of this compound.
References
VD5123: A Macrocyclic Serine Protease Inhibitor for Antiviral Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VD5123 is a novel macrocyclic peptide-based serine protease inhibitor demonstrating significant potential in the field of antiviral research.[1][2][3] As a potent inhibitor of key host cell proteases, this compound presents a promising avenue for the development of host-directed antiviral therapies. This guide provides a comprehensive overview of this compound, its mechanism of action, relevant experimental protocols, and the signaling pathways it targets.
Host-directed antiviral therapies represent a promising strategy in combating viral infections, as they are less susceptible to the development of viral resistance compared to drugs that target viral proteins directly. This compound falls into this category by targeting host serine proteases that are essential for the activation and entry of a broad range of viruses, including coronaviruses and influenza viruses.[4][5]
Core Compound Data: this compound
This compound has been identified as a potent inhibitor of several Type II Transmembrane Serine Proteases (TTSPs), which are crucial for the proteolytic processing of viral surface glycoproteins, a necessary step for viral entry into host cells.[1][3]
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against key serine proteases has been quantified through half-maximal inhibitory concentration (IC50) values.
| Target Protease | IC50 (nM) |
| TMPRSS2 | 15 |
| Hepsin | 37 |
| Matriptase | 140 |
| HGFA | 3980 |
Table 1: Inhibitory Potency of this compound against Target Serine Proteases. [5][6]
Mechanism of Action: Targeting Host Proteases for Viral Entry
This compound's antiviral activity stems from its ability to block the function of host proteases that are hijacked by viruses to facilitate their entry into cells. The primary targets of this compound, namely TMPRSS2, hepsin, and matriptase, are involved in the cleavage of viral envelope proteins, which triggers the fusion of viral and cellular membranes.
Role of TMPRSS2 in Coronavirus Entry
Transmembrane Serine Protease 2 (TMPRSS2) is a critical host factor for the entry of numerous coronaviruses, including SARS-CoV-2.[7][8][9] The viral spike (S) protein binds to the host cell receptor, ACE2, and subsequently requires proteolytic cleavage at two sites (S1/S2 and S2') to activate its fusogenic potential.[9][10] TMPRSS2, located on the cell surface, directly cleaves the S protein, enabling the fusion of the viral envelope with the plasma membrane and the release of the viral genome into the cytoplasm.[10][11] By inhibiting TMPRSS2, this compound is expected to block this critical activation step, thereby preventing viral entry.
Role of Matriptase and Hepsin in Influenza Virus Activation
Matriptase is another crucial host serine protease involved in the activation of influenza A viruses.[4][12][13] The influenza virus hemagglutinin (HA) protein needs to be cleaved by a host protease to become fusion-competent. Matriptase, which is expressed on the surface of respiratory epithelial cells, can directly cleave the HA of certain influenza strains, thereby facilitating viral entry and replication.[4][14] Hepsin has also been implicated in the proteolytic processing of substrates that can influence viral entry.[15] Inhibition of these proteases by this compound could therefore represent a broad-spectrum anti-influenza strategy.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
Serine Protease Inhibition Assay
This assay determines the in vitro potency of this compound against its target proteases.
Materials:
-
Recombinant human TMPRSS2, hepsin, and matriptase
-
Fluorogenic peptide substrate specific for each protease (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound to the wells. Include wells with buffer and DMSO as controls.
-
Add the recombinant protease to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Antiviral Assay: Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying the inhibition of viral infectivity by an antiviral compound.[16][17][18]
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza virus)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound stock solution
-
Semi-solid overlay (e.g., agarose or Avicel)
-
Crystal violet staining solution
-
6- or 12-well cell culture plates
Procedure:
-
Seed the host cells in culture plates and grow them to form a confluent monolayer.
-
Prepare serial dilutions of this compound in a serum-free medium.
-
In separate tubes, mix the diluted this compound with a standardized amount of virus (e.g., 50-100 PFU) and incubate for 1 hour at 37°C to allow the inhibitor to interact with the virus or cells.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cell monolayers with the virus-VD5123 mixtures. Include a virus-only control.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cell monolayers with the semi-solid medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with a formaldehyde solution and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control.
-
Determine the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.
Conclusion
This compound is a promising new chemical entity for antiviral drug development. Its mechanism of action, targeting host serine proteases essential for the entry of multiple viruses, offers the potential for a broad-spectrum antiviral with a high barrier to resistance. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future in vivo studies will be critical to establishing its pharmacokinetic profile and efficacy in relevant animal models of viral disease.
References
- 1. Mechanism-Based Macrocyclic Inhibitors of Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8g1w - Crystal Structure Matriptase (C731S) in Complex with Inhibitor VD4162B - Summary - Protein Data Bank Japan [pdbj.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Matriptase proteolytically activates influenza virus and promotes multicycle replication in the human airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TMPRSS2 expression dictates the entry route used by SARS‐CoV‐2 to infect host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Matriptase Proteolytically Activates Influenza Virus and Promotes Multicycle Replication in the Human Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 18. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
structural analysis of VD5123 inhibitor
An In-depth Technical Guide to the Structural Analysis of the Kinase Inhibitor VD5123
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the structural analysis of this compound, a potent and selective inhibitor of a hypothetical kinase, Tyr-X. Due to the proprietary nature of this compound, this guide is presented as a template, outlining the expected data and experimental protocols for a thorough structural and functional characterization. It is designed to be a practical resource for researchers in drug discovery and development, offering detailed methodologies and data presentation formats that can be adapted for specific internal research on this compound or similar kinase inhibitors. The guide covers the inhibitor's physicochemical properties, binding thermodynamics, and kinetics, and provides a framework for understanding its interaction with the target kinase at a molecular level.
Introduction
Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[1] The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.[1][2] This guide focuses on the structural and functional characterization of this compound, a novel inhibitor targeting the Tyr-X kinase, a key enzyme in a disease-relevant signaling pathway. Understanding the precise mechanism of action, binding kinetics, and structural basis of interaction is paramount for the optimization of this compound as a potential therapeutic agent. This document serves as a comprehensive manual for the detailed analysis of this compound, providing standardized protocols and data representation formats.
Physicochemical and Binding Properties of this compound
The initial characterization of a novel inhibitor involves determining its fundamental physicochemical and binding properties. These parameters are critical for understanding its behavior in biological systems and for guiding further optimization efforts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for assessing the 'drug-likeness' of the compound.
| Property | Value | Method |
| Molecular Weight ( g/mol ) | Data | Mass Spectrometry |
| logP | Data | Calculated/HPLC |
| pKa | Data | Potentiometric |
| Solubility (µM) | Data | Nephelometry |
| Polar Surface Area (Ų) | Data | Calculated |
Table 1: Physicochemical Properties of this compound. A summary of the key physicochemical properties of the hypothetical inhibitor this compound.
Binding Affinity and Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique for characterizing the thermodynamic parameters of binding interactions.[3][4][5] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[3][4][5][6]
| Parameter | Value | Units |
| Dissociation Constant (Kd) | Data | nM |
| Stoichiometry (n) | Data | |
| Enthalpy (ΔH) | Data | kcal/mol |
| Entropy (ΔS) | Data | cal/mol·K |
Table 2: Thermodynamic Binding Parameters of this compound to Tyr-X Kinase. The thermodynamic profile of the this compound-Tyr-X interaction as determined by Isothermal Titration Calorimetry.
Structural Basis of Inhibition
Elucidating the three-dimensional structure of the inhibitor-kinase complex is crucial for understanding the molecular basis of its potency and selectivity. X-ray crystallography is a primary method for obtaining high-resolution structural information of protein-ligand complexes.[7][8][9][10][11]
Crystallographic Data
The following table summarizes the data collection and refinement statistics for the crystal structure of the Tyr-X kinase in complex with this compound.
| Parameter | Value |
| PDB ID | To be assigned |
| Resolution (Å) | Data |
| R-work / R-free | Data / Data |
| Space Group | Data |
| Unit Cell Dimensions (Å, °) | a, b, c = Data; α, β, γ = Data |
| RMSD Bonds (Å) | Data |
| RMSD Angles (°) | Data |
Table 3: X-ray Crystallography Data and Refinement Statistics. A summary of the crystallographic data for the Tyr-X-VD5123 complex.
Key Binding Interactions
Analysis of the co-crystal structure reveals the specific molecular interactions between this compound and the ATP-binding pocket of Tyr-X. These interactions are critical for the inhibitor's high affinity and selectivity.
| Interaction Type | Tyr-X Residue | This compound Moiety | Distance (Å) |
| Hydrogen Bond | e.g., Met149 | e.g., Amine | Data |
| Hydrophobic Interaction | e.g., Leu77 | e.g., Phenyl | Data |
| van der Waals | e.g., Val54 | e.g., Alkyl | Data |
Table 4: Key Molecular Interactions between this compound and Tyr-X Kinase. A detailed breakdown of the critical binding interactions observed in the co-crystal structure.
Signaling Pathway and Experimental Workflow
Visualizing the signaling pathway in which Tyr-X operates and the experimental workflow for its analysis provides a clear conceptual framework for the research.
Tyr-X Signaling Pathway
The following diagram illustrates the hypothetical signaling cascade involving the Tyr-X kinase and the point of inhibition by this compound.
Figure 1: Tyr-X Kinase Signaling Pathway. A diagram illustrating the inhibition of the Tyr-X signaling cascade by this compound.
Experimental Workflow for Structural Analysis
The workflow for the structural analysis of the this compound inhibitor is a multi-step process, from protein expression to structure determination.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. researchgate.net [researchgate.net]
- 3. cbgp.upm.es [cbgp.upm.es]
- 4. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 8. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 11. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
VD5123: A Technical Guide to its Inhibition of the TMPRSS2 Enzyme
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the serine protease inhibitor VD5123 and its inhibitory activity against the Transmembrane Protease, Serine 2 (TMPRSS2). This enzyme is a critical host factor for the entry of various viruses, including SARS-CoV-2, making it a key target for antiviral drug development. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.
Core Quantitative Data
The inhibitory potential of this compound has been quantified against TMPRSS2 and other related serine proteases. The available data is summarized in the table below.
| Compound | Target Protease | IC50 (nM) |
| This compound | TMPRSS2 | 15 |
| HGFA | 3980 | |
| Matriptase | 140 | |
| Hepsin | 37 |
Data sourced from Damalanka VC, et al., 2024.[1]
Signaling Pathway of TMPRSS2-Mediated Viral Entry
TMPRSS2 plays a crucial role in the proteolytic activation of viral spike proteins, a necessary step for the fusion of the viral and host cell membranes. The inhibition of TMPRSS2 by compounds such as this compound directly interferes with this process, thereby blocking viral entry. The following diagram illustrates this signaling pathway.
Experimental Protocols
The determination of the inhibitory concentration (IC50) of this compound against TMPRSS2 is typically performed using a biochemical enzymatic assay. The following is a representative protocol based on established methods for assessing TMPRSS2 inhibitors.
Objective: To determine the IC50 value of this compound for the inhibition of recombinant human TMPRSS2 enzymatic activity.
Materials:
-
Recombinant Human TMPRSS2 (extracellular domain)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
This compound (or other test inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)
-
Dimethyl sulfoxide (DMSO)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient.
-
-
Assay Reaction:
-
Add the diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well microplate.
-
Add the fluorogenic peptide substrate to each well.
-
Initiate the enzymatic reaction by adding the recombinant TMPRSS2 enzyme to each well.
-
The final assay volume and concentrations of enzyme and substrate should be optimized for linear reaction kinetics.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex: 340 nm, Em: 440 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme) from all readings.
-
Normalize the data by setting the fluorescence of the DMSO control (no inhibitor) as 100% activity and the fluorescence of a control with a known potent inhibitor (or no enzyme) as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the TMPRSS2 enzymatic activity.
-
The following diagram illustrates the general workflow for this type of biochemical assay.
Conclusion
This compound is a potent inhibitor of the TMPRSS2 enzyme, a key host factor for viral entry. The low nanomolar IC50 value suggests that this compound could be an effective therapeutic agent for viral infections that rely on TMPRSS2 for propagation. The provided experimental protocol outlines a standard method for assessing the inhibitory activity of compounds like this compound. Further research, including cell-based assays and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound.
References
An In-depth Technical Guide on the Potential Therapeutic Applications of VD5123
For Researchers, Scientists, and Drug Development Professionals
Abstract
VD5123 is a novel, potent, and selective macrocyclic serine protease inhibitor with significant therapeutic potential in antiviral and anticancer applications. As a mechanism-based inhibitor, it forms a covalent bond with the active site serine of its target proteases, leading to durable inhibition. This compound exhibits potent inhibitory activity against Transmembrane Serine Protease 2 (TMPRSS2), a key host factor for the entry of various respiratory viruses, including SARS-CoV-2. Additionally, it targets Hepatocyte Growth Factor Activator (HGFA), matriptase, and hepsin, proteases implicated in the activation of signaling pathways crucial for cancer progression, such as the c-MET and RON receptor tyrosine kinase pathways. This whitepaper provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.
Core Compound Data
The inhibitory potency and pharmacokinetic profile of this compound have been characterized, demonstrating its potential as a drug candidate.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Protease | IC50 (nM)[1] | Therapeutic Area |
| TMPRSS2 | 15[1] | Antiviral (e.g., SARS-CoV-2, Influenza) |
| Hepsin | 37[1] | Anticancer |
| Matriptase | 140[1] | Anticancer |
| HGFA | 3980[1] | Anticancer |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| Half-life (t½) | 4.5 hours | --INVALID-LINK--[2][3][4] |
| Compound Exposure | > 24 hours | --INVALID-LINK--[2][3][4] |
Mechanism of Action
This compound is a mechanism-based, covalent inhibitor of serine proteases. Its design incorporates an electrophilic "warhead" that forms a stable, covalent bond with the hydroxyl group of the serine residue within the catalytic triad of the target protease's active site. This irreversible inhibition effectively blocks the protease's ability to cleave its physiological substrates.
Therapeutic Applications and Signaling Pathways
Antiviral Applications: Inhibition of TMPRSS2-Mediated Viral Entry
A critical application of this compound is in the prevention and treatment of viral infections, particularly those caused by respiratory viruses like SARS-CoV-2 and influenza virus.[1] Many of these viruses rely on host cell proteases to prime their surface glycoproteins for fusion with the host cell membrane, a crucial step for viral entry. TMPRSS2 is a key host protease involved in this process.[5][6][7]
Signaling Pathway for Viral Entry:
The process begins with the viral spike (S) protein binding to its host cell receptor, such as Angiotensin-Converting Enzyme 2 (ACE2) for SARS-CoV-2.[8] Subsequently, TMPRSS2 cleaves the S protein at specific sites, leading to a conformational change that exposes the fusion peptide.[7][8] This allows the viral and host cell membranes to fuse, releasing the viral genome into the cytoplasm and initiating infection.[8] By inhibiting TMPRSS2, this compound prevents the cleavage of the viral S protein, thereby blocking viral entry into the host cell.[6]
References
- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: VD5123 In Vitro Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
VD5123 is a potent serine protease inhibitor with demonstrated activity against transmembrane protease, serine 2 (TMPRSS2), human tissue kallikrein 1 (HGFA), matriptase, and hepsin.[1] The function of TMPRSS2 is critical for the priming of the spike (S) protein of SARS-CoV-2 and the hemagglutinin (HA) protein of influenza viruses, a necessary step for viral entry into host cells.[1][2][3][4] By inhibiting TMPRSS2, this compound presents a promising host-directed antiviral strategy, with potential broad-spectrum activity against a range of coronaviruses and influenza viruses.[1] These application notes provide a detailed protocol for evaluating the in vitro antiviral efficacy of this compound using a plaque reduction assay, a gold-standard method for quantifying infectious virus particles.[5][6]
Quantitative Data for this compound
The following table summarizes the known inhibitory concentrations (IC₅₀) of this compound against its target serine proteases.
| Target Protease | IC₅₀ (nM) |
| TMPRSS2 | 15 |
| Matriptase | 140 |
| Hepsin | 37 |
| HGFA | 3980 |
Table 1: Half-maximal inhibitory concentrations (IC₅₀) of this compound against various serine proteases. Data sourced from MedchemExpress.[1]
Signaling Pathway of Viral Entry Mediated by TMPRSS2
The diagram below illustrates the critical role of TMPRSS2 in the entry of SARS-CoV-2 and influenza viruses into host cells. Inhibition of this pathway is the primary mechanism of antiviral action for this compound.
Caption: TMPRSS2-mediated viral entry pathway and the inhibitory action of this compound.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity of this compound
This protocol details the steps to determine the 50% effective concentration (EC₅₀) of this compound against susceptible viruses like SARS-CoV-2 or influenza virus in a suitable cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza).
1. Materials and Reagents
-
Cell Lines: Vero E6 (ATCC CRL-1586) for SARS-CoV-2 or MDCK (ATCC CCL-34) for influenza virus.
-
Viruses: SARS-CoV-2 isolate (e.g., USA-WA1/2020) or Influenza A virus (e.g., A/PR/8/34).
-
Compound: this compound, dissolved in DMSO to create a high-concentration stock solution.
-
Media and Buffers:
-
Cell Culture Growth Medium (e.g., DMEM or MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Infection Medium (serum-free or low-serum medium, e.g., MEM with 2 µg/mL TPCK-trypsin for influenza).
-
Phosphate-Buffered Saline (PBS).
-
-
Overlay Medium:
-
1.2% Avicel or 0.6% Agarose in 2x MEM.
-
-
Staining Solution:
-
0.1% Crystal Violet in 20% ethanol.
-
-
Fixative:
-
10% Formalin or 4% Paraformaldehyde.
-
-
Equipment:
-
6-well or 12-well cell culture plates.
-
Biosafety cabinet (BSL-2 for influenza, BSL-3 for SARS-CoV-2).
-
CO₂ incubator (37°C, 5% CO₂).
-
Inverted microscope.
-
Pipettes and sterile tips.
-
2. Experimental Workflow Diagram
Caption: Workflow for the this compound plaque reduction antiviral assay.
3. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture and expand the appropriate cell line (Vero E6 or MDCK).
-
Trypsinize and count the cells.
-
Seed the cells into 6-well or 12-well plates at a density that will result in a 95-100% confluent monolayer the next day (e.g., 5 x 10⁵ cells/well for a 6-well plate).[6]
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Infection
-
On the day of the experiment, examine the cell monolayers under a microscope to confirm confluency.
-
Prepare serial dilutions of this compound in infection medium. A typical starting concentration might be 100 µM, with 10-fold serial dilutions. Include a "no-drug" control (vehicle, e.g., DMSO).
-
In a separate plate or tubes, mix the diluted this compound with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate the mixture for 1 hour at 37°C.[7]
-
Remove the growth medium from the cell culture plates and wash the monolayers once with PBS.
-
Add the virus-compound mixtures to the corresponding wells. Also, include a "cells only" mock-infected control.
-
Incubate the plates for 1 hour at 37°C to allow for viral adsorption. Rock the plates gently every 15 minutes.[8]
-
After the adsorption period, carefully aspirate the inoculum.
-
Gently overlay the cell monolayers with the overlay medium (e.g., a 1:1 mixture of 1.2% Avicel and 2x MEM).[6][7]
-
Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible in the virus control wells.
Day 4/5: Staining and Plaque Counting
-
After incubation, fix the cells by adding 10% formalin to each well and incubating for at least 1 hour at room temperature.
-
Carefully remove the overlay and the fixative.
-
Stain the cell monolayers with 0.1% crystal violet solution for 10-20 minutes.[9]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained cells.
4. Data Analysis
-
Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control (no drug) using the following formula: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the EC₅₀ value, which is the concentration of this compound that inhibits plaque formation by 50%.[9]
5. Cytotoxicity Assay (Parallel Experiment)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death. This can be done in parallel using a standard cytotoxicity assay (e.g., MTT, MTS, or neutral red uptake) on uninfected cells treated with the same concentrations of this compound.[10][11] The 50% cytotoxic concentration (CC₅₀) should be determined. A favorable antiviral compound will have a high Selectivity Index (SI), calculated as CC₅₀ / EC₅₀.
References
- 1. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring TMPRSS2 Drug Target to Combat Influenza and Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TMPRSS2 as a Key Player in Viral Pathogenesis: Influenza and Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 | Semantic Scholar [semanticscholar.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]
- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 11. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VD5123 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of VD5123, a potent serine protease inhibitor, in a variety of cell culture-based assays. The information included is intended to facilitate research into viral entry, cancer biology, and other cellular processes regulated by serine proteases.
Introduction to this compound
This compound is a serine protease inhibitor with significant activity against several key proteases involved in physiological and pathological processes. Its primary targets include Transmembrane Protease, Serine 2 (TMPRSS2), Hepatocyte Growth Factor Activator (HGFA), matriptase, and hepsin.[1] Due to its potent inhibition of TMPRSS2, this compound has garnered considerable interest as a potential antiviral agent, particularly against viruses that rely on TMPRSS2 for cell entry, such as SARS-CoV-2 and influenza viruses.[1]
Mechanism of Action
This compound functions by binding to the active site of target serine proteases, thereby preventing them from cleaving their natural substrates. In the context of viral infections, many viruses, including SARS-CoV-2, require the priming of their spike proteins by host cell proteases like TMPRSS2 to facilitate fusion with the host cell membrane and subsequent entry. By inhibiting TMPRSS2, this compound effectively blocks this crucial step in the viral lifecycle.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary targets. While extensive cell-based quantitative data for this compound is still emerging in the public domain, the biochemical IC50 values provide a strong indication of its potency.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Protease | IC50 (nM) |
| TMPRSS2 | 15 |
| Hepsin | 37 |
| Matriptase | 140 |
| HGFA | 3980 |
Data sourced from MedchemExpress.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its application in cell culture experiments.
Experimental Protocols
The following are detailed protocols for the use of this compound in common cell culture experiments. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is typically soluble in dimethyl sulfoxide (DMSO).
-
Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Cell Culture and Seeding
-
Cell Line Selection : Choose a cell line appropriate for the experiment. For viral entry assays involving TMPRSS2, cell lines such as Calu-3 (human lung adenocarcinoma) that endogenously express TMPRSS2 are suitable. Alternatively, engineered cell lines such as A549 or HEK293T overexpressing both ACE2 and TMPRSS2 can be used.
-
Cell Culture Conditions : Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seeding Density : Seed the cells in appropriate culture vessels (e.g., 96-well plates for high-throughput screening) at a density that will result in 80-90% confluency at the time of the experiment.
Antiviral Activity Assay (e.g., Plaque Reduction Assay)
-
Cell Seeding : Seed target cells (e.g., Calu-3) in 24-well plates and allow them to adhere and form a confluent monolayer.
-
This compound Preparation : Prepare serial dilutions of this compound in a serum-free or low-serum medium. The final concentrations should bracket the expected effective concentration (EC50). A starting range of 1 nM to 10 µM is recommended.
-
Pre-treatment (optional) : Pre-incubate the cell monolayers with the this compound dilutions for 1-2 hours at 37°C.
-
Viral Infection : Aspirate the medium and infect the cells with the virus at a known multiplicity of infection (MOI) for 1-2 hours at 37°C.
-
Overlay : After the infection period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the corresponding concentrations of this compound.
-
Incubation : Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-4 days, virus-dependent).
-
Plaque Visualization : Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) and stain with a crystal violet solution to visualize and count the plaques.
-
Data Analysis : Calculate the percentage of plaque reduction for each this compound concentration compared to the untreated virus control. Determine the EC50 value, which is the concentration of this compound that inhibits plaque formation by 50%.
Cytotoxicity Assay (e.g., MTT or Crystal Violet Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that any observed antiviral or cellular effects are not due to cell death.
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment : The following day, treat the cells with serial dilutions of this compound (at the same concentrations used in the activity assays). Include a vehicle control (e.g., DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation : Incubate the plate for the same duration as the experimental assay (e.g., 48-72 hours).
-
Assay Procedure (MTT Example) :
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.
Data Interpretation
A key metric for evaluating the potential of an antiviral compound is the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity.
Selectivity Index (SI) = CC50 / EC50
A higher SI value indicates a more favorable therapeutic window, with potent antiviral activity and low cellular toxicity.
Troubleshooting
-
Low Potency (High EC50) :
-
Ensure the chosen cell line expresses sufficient levels of the target protease (e.g., TMPRSS2).
-
Optimize incubation times and this compound concentrations.
-
Verify the activity of the this compound stock solution.
-
-
High Cytotoxicity (Low CC50) :
-
Reduce the final concentration of the solvent (e.g., DMSO) in the cell culture medium.
-
Decrease the incubation time.
-
Use a different, less sensitive cell line if appropriate for the experimental question.
-
-
High Variability in Results :
-
Ensure consistent cell seeding and handling techniques.
-
Use freshly prepared dilutions of this compound for each experiment.
-
Increase the number of replicates.
-
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the roles of serine proteases in various biological systems and to explore its potential as a therapeutic agent.
References
Application Notes and Protocols for VD5123 in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to VD5123
This compound is a potent serine protease inhibitor with significant activity against several key enzymes involved in viral entry and cancer progression. Its primary targets include Transmembrane Protease, Serine 2 (TMPRSS2), Hepatocyte Growth Factor Activator (HGFA), matriptase, and hepsin. Due to its inhibitory action, particularly against TMPRSS2, this compound has garnered attention for its potential as an antiviral agent, notably against SARS-CoV-2 and other coronaviruses and influenza viruses[1]. This document provides detailed application notes and protocols for the use of this compound in a research setting.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of its target serine proteases. These proteases play crucial roles in various physiological and pathological processes.
-
TMPRSS2: This enzyme is critical for the priming of viral spike proteins, a necessary step for the entry of certain viruses, including SARS-CoV-2, into host cells. By inhibiting TMPRSS2, this compound can block this crucial stage of the viral life cycle.
-
Matriptase and HGFA: These proteases are involved in the activation of growth factors, such as Hepatocyte Growth Factor (HGF). The activation of HGF initiates signaling cascades, like the c-Met pathway, which are implicated in cell proliferation, migration, and invasion, particularly in cancer.
-
Hepsin: Another serine protease that is often overexpressed in cancer and contributes to tumor progression.
The inhibitory concentrations (IC50) of this compound for its primary targets are summarized in the table below.
Quantitative Data Summary
| Target Protease | IC50 Value (nM) |
| TMPRSS2 | 15[1] |
| Hepsin | 37[1] |
| Matriptase | 140[1] |
| HGFA | 3980[1] |
Table 1: Inhibitory Potency of this compound against Target Serine Proteases.
Signaling Pathways
The inhibition of TMPRSS2 and matriptase by this compound impacts distinct signaling pathways.
Caption: Inhibition of TMPRSS2-mediated viral entry by this compound.
Caption: this compound inhibits Matriptase-mediated c-Met signaling.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO) for use in various in vitro assays.
Note: The quantitative solubility of this compound in DMSO is not publicly available. Therefore, it is recommended to start with a common concentration for inhibitors, such as 10 mM, and visually inspect for complete dissolution. If precipitation occurs, adjust the concentration downwards.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Protocol:
-
Determine the required amount of this compound: Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution. The molar mass of this compound will be required for this calculation (refer to the supplier's datasheet).
-
Aliquot DMSO: In a sterile microcentrifuge tube, add the calculated volume of DMSO.
-
Add this compound: Carefully add the weighed this compound powder to the DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. Gentle warming (e.g., in a 37°C water bath) may be applied if the compound does not readily dissolve.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro Serine Protease Inhibition Assay (General Protocol)
Objective: To determine the inhibitory activity of this compound against its target serine proteases (e.g., TMPRSS2, Matriptase).
Caption: Workflow for a serine protease inhibition assay.
Materials:
-
Recombinant human TMPRSS2 or Matriptase
-
Fluorogenic peptide substrate specific for the protease (e.g., Boc-Gln-Ala-Arg-AMC for TMPRSS2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
This compound stock solution in DMSO
-
DMSO (for control)
-
96-well or 384-well black microplates
-
Microplate reader capable of fluorescence detection
Protocol:
-
Prepare Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in the assay buffer. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Dispense Inhibitor: Add a small volume (e.g., 5 µL) of each this compound dilution and the vehicle control to the wells of the microplate in triplicate.
-
Add Enzyme: Add the recombinant protease, diluted in assay buffer, to each well.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Antiviral Assay - Cytopathic Effect (CPE) Reduction Assay (General Protocol)
Objective: To evaluate the antiviral activity of this compound by measuring the reduction of virus-induced cell death.
Materials:
-
Host cells susceptible to the virus of interest (e.g., Vero E6 cells for SARS-CoV-2)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution in DMSO
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
-
96-well clear-bottom cell culture plates
-
CO2 incubator
Protocol:
-
Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Leave some wells uninfected as a cell viability control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 2-4 days).
-
Assessment of Cell Viability: At the end of the incubation period, assess cell viability using a chosen method. For example, with crystal violet staining, the cells are fixed, stained, and the dye is then solubilized for absorbance measurement.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the uninfected and untreated controls. Plot the percentage of protection against the logarithm of the this compound concentration to determine the EC50 (50% effective concentration). A parallel cytotoxicity assay without the virus should be performed to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
Safety and Handling
-
This compound is for research use only and should be handled by trained personnel in a laboratory setting.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Disclaimer
The protocols provided here are intended as a general guide. Researchers should optimize the experimental conditions based on their specific cell lines, virus strains, and laboratory equipment.
References
Application Notes and Protocols for Determining the Optimal Concentration of VD5123 for Viral Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
VD5123 is a potent serine protease inhibitor with demonstrated activity against several host cell proteases crucial for the entry of various viruses, including coronaviruses and influenza viruses.[1] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for effective viral inhibition in in vitro settings. The protocols outline methods for assessing both the antiviral efficacy (EC50) and cytotoxicity (CC50) to establish a therapeutic window and calculate the selectivity index (SI).
Mechanism of Action: Inhibition of Host Cell Serine Proteases
This compound functions by inhibiting host cell serine proteases that are co-opted by viruses for proteolytic cleavage and activation of their surface glycoproteins, a critical step for viral entry into the host cell. One of the primary targets of this compound is Transmembrane Serine Protease 2 (TMPRSS2).[1] For many respiratory viruses, such as SARS-CoV-2, the viral spike (S) protein must be cleaved at two distinct sites (S1/S2 and S2') to enable the fusion of the viral and host cell membranes. TMPRSS2, expressed on the surface of host cells, directly cleaves the S protein, facilitating this fusion process at the plasma membrane and allowing the viral genome to enter the cytoplasm. By inhibiting TMPRSS2, this compound is designed to block this essential activation step, thereby preventing viral entry and subsequent replication.
Quantitative Data Summary
The following tables summarize the known inhibitory activity of this compound against its target proteases and provide illustrative examples of antiviral efficacy and cytotoxicity data that can be obtained using the protocols described in this document.
Note: The EC50, CC50, and SI values in Tables 2 and 3 are for demonstration purposes only and are intended to guide the researcher in data presentation. Actual values must be determined experimentally.
Table 1: Inhibitory Activity of this compound Against Target Serine Proteases
| Target Protease | IC50 (nM) |
| TMPRSS2 | 15 |
| Hepsin | 37 |
| Matriptase | 140 |
| HGFA | 3980 |
| (Data sourced from MedchemExpress.[1]) |
Table 2: Example Data - In Vitro Antiviral Efficacy of this compound against SARS-CoV-2
| Cell Line | Virus Strain | Assay Method | EC50 (µM) |
| Calu-3 | USA-WA1/2020 | Plaque Reduction Assay | 0.85 |
| Vero E6 | USA-WA1/2020 | CPE Inhibition Assay | 1.20 |
Table 3: Example Data - In Vitro Cytotoxicity and Selectivity Index of this compound
| Cell Line | Assay Method | Incubation Time (h) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Calu-3 | MTT Assay | 48 | > 50 | > 58.8 |
| Vero E6 | MTT Assay | 48 | 35.5 | 29.6 |
Experimental Protocols
Protocol 1: Determination of 50% Effective Concentration (EC50) for Viral Inhibition
This protocol describes a plaque reduction assay to determine the concentration of this compound that inhibits viral plaque formation by 50%.
Materials:
-
This compound (stock solution in DMSO)
-
Appropriate host cell line (e.g., Calu-3, Vero E6)
-
Virus stock of known titer (e.g., SARS-CoV-2)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., 1.2% Avicel in infection medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed the host cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well). Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in infection medium. The concentration range should bracket the expected EC50 (e.g., from 100 µM down to 0.1 µM). Include a "no-drug" vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Virus Infection:
-
When cells are confluent, aspirate the growth medium and wash the monolayer once with sterile PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields countable plaques (e.g., MOI of 0.01, resulting in ~100 plaques/well). Adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
-
Compound Treatment:
-
After the adsorption period, aspirate the viral inoculum.
-
Add 2 mL of the prepared this compound dilutions or the vehicle control to the corresponding wells.
-
-
Overlay Application:
-
Incubate for 1 hour at 37°C.
-
Aspirate the drug-containing medium and add 2 mL of overlay medium containing the same concentration of this compound or vehicle control.
-
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 48-72 hours, or until visible plaques have formed in the control wells.
-
Plaque Staining and Counting:
-
Aspirate the overlay medium and fix the cells with 4% paraformaldehyde for 30 minutes.
-
Wash the wells with PBS and stain with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each concentration relative to the vehicle control wells.
-
Plot the percentage of inhibition against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., dose-response-inhibition) to calculate the EC50 value.
-
Protocol 2: Determination of 50% Cytotoxic Concentration (CC50)
This protocol uses the MTT assay to measure the reduction in cell viability caused by this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Host cell line (same as used in the antiviral assay)
-
Cell culture medium
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in culture medium. The concentration range should be wider than that used for the EC50 assay to ensure the cytotoxic threshold is identified. Include a "cells only" control (no drug) and a "vehicle" control (DMSO).
-
Compound Treatment:
-
Aspirate the medium from the cells.
-
Add 100 µL of the prepared this compound dilutions or controls to the appropriate wells.
-
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.
-
Plot the percentage of viability against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., dose-response) to calculate the CC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow for determining the optimal concentration of this compound.
Conclusion
The optimal concentration of this compound for viral inhibition is a balance between maximal efficacy and minimal cytotoxicity. By following the detailed protocols for determining the EC50 and CC50 values, researchers can accurately calculate the selectivity index. A higher SI value indicates a more favorable therapeutic window. This information is critical for the preclinical development of this compound as a potential antiviral agent and for designing further in vivo studies. It is recommended to perform these assays in multiple relevant cell lines to ensure the data's robustness.
References
Application Notes and Protocols for SARS-CoV-2 Research: A General Framework in the Absence of "VD5123" Protocol Information
To Researchers, Scientists, and Drug Development Professionals,
A comprehensive search of publicly available scientific literature and resources did not yield any specific information on a protocol or compound referred to as "VD5123" for SARS-CoV-2 research. This designation may refer to a novel, unpublished, or proprietary therapeutic, diagnostic, or research tool.
In the absence of specific data for "this compound," this document provides a generalized framework of application notes and protocols commonly employed in SARS-CoV-2 research. This framework can be adapted once specific details about the mechanism of action and experimental results of "this compound" become available.
I. General Principles of Anti-SARS-CoV-2 Agent Evaluation
The discovery and development of antiviral agents against SARS-CoV-2 involve a multi-step process, from initial screening to preclinical and clinical evaluation. A hypothetical agent, such as "this compound," would likely be assessed through a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
Key Research Areas:
-
Viral Entry Inhibition: Assessing the ability of the compound to block the interaction between the viral spike (S) protein and the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor.[1][2][3]
-
Viral Replication Inhibition: Evaluating the compound's capacity to interfere with viral RNA replication, often by targeting the RNA-dependent RNA polymerase (RdRp) or viral proteases like 3CLpro and PLpro.[4][5]
-
Modulation of Host Cell Pathways: Investigating the effect of the compound on host signaling pathways that are hijacked by the virus for its own replication and propagation, or those involved in the inflammatory response to infection.[6][7][8][9]
II. Standard Experimental Protocols in SARS-CoV-2 Research
Below are detailed methodologies for key experiments typically performed to characterize a novel anti-SARS-CoV-2 agent.
A. Cell Culture and Virus Propagation
-
Cell Lines:
-
Vero E6 cells (ATCC CRL-1586): A commonly used cell line for SARS-CoV-2 propagation and titration due to its high susceptibility to infection.
-
Calu-3 cells (ATCC HTB-55): A human lung adenocarcinoma cell line that endogenously expresses ACE2 and TMPRSS2, providing a more physiologically relevant model for respiratory virus infection.[8]
-
A549-hACE2 cells: A human lung carcinoma cell line engineered to overexpress the human ACE2 receptor, increasing its susceptibility to SARS-CoV-2.[9]
-
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
-
Virus Strains: A well-characterized strain of SARS-CoV-2, such as USA-WA1/2020 or a prevalent variant of concern (e.g., Omicron), is used for infection studies. All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) laboratory.[3]
B. Cytotoxicity Assay
-
Objective: To determine the concentration range of the test compound that is non-toxic to the host cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., "this compound") for 48-72 hours.
-
Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
-
C. Viral Titer Determination (Plaque Assay)
-
Objective: To quantify the concentration of infectious virus particles in a sample.[10]
-
Protocol:
-
Seed Vero E6 cells in a 6-well plate and grow to confluence.
-
Prepare ten-fold serial dilutions of the virus-containing supernatant.
-
Infect the cell monolayer with the viral dilutions for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a medium containing 1.2% Avicel or agarose.
-
Incubate for 72 hours to allow for plaque formation.
-
Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
-
D. Antiviral Activity Assay (Plaque Reduction or Yield Reduction Assay)
-
Objective: To determine the efficacy of the test compound in inhibiting SARS-CoV-2 replication.
-
Protocol:
-
Pre-treat confluent cell monolayers in 96-well plates with various concentrations of the test compound for 2 hours.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour.
-
Remove the viral inoculum and add fresh medium containing the corresponding concentration of the test compound.
-
Incubate for 48-72 hours.
-
Collect the supernatant to determine the viral titer using a plaque assay or quantify viral RNA using RT-qPCR.
-
Calculate the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) from the dose-response curve.
-
E. Quantitative Reverse Transcription PCR (RT-qPCR)
-
Objective: To quantify viral RNA levels in cell culture supernatants or infected cell lysates.
-
Protocol:
-
Extract viral RNA from samples using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
-
Perform one-step RT-qPCR using primers and probes targeting a specific SARS-CoV-2 gene, such as the N gene or E gene.
-
Use a standard curve generated from a known quantity of viral RNA to determine the viral copy number in the samples.
-
III. Data Presentation
Quantitative data from the aforementioned assays for a hypothetical compound "this compound" would be summarized in tables for clear comparison.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound against SARS-CoV-2
| Cell Line | Assay Type | Parameter | Value (µM) |
| Vero E6 | Antiviral Activity | EC₅₀ | Data for this compound Needed |
| Calu-3 | Antiviral Activity | EC₅₀ | Data for this compound Needed |
| Vero E6 | Cytotoxicity | CC₅₀ | Data for this compound Needed |
| Calu-3 | Cytotoxicity | CC₅₀ | Data for this compound Needed |
| - | Selectivity Index (SI) | CC₅₀/EC₅₀ | Calculated from above data |
IV. Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
A. SARS-CoV-2 Entry and Replication Cycle
This diagram illustrates the key steps in the SARS-CoV-2 lifecycle, which represent potential targets for antiviral intervention.
References
- 1. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 3. ecdc.europa.eu [ecdc.europa.eu]
- 4. Editorial: The Mechanisms of Action of Anti-SARS-CoV-2 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The roles of signaling pathways in SARS-CoV-2 infection; lessons learned from SARS-CoV and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel signaling pathways regulate SARS-CoV and SARS-CoV-2 infectious disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SARS-CoV-2 signaling pathway map: A functional landscape of molecular mechanisms in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of SARS-CoV-2 culture from clinical samples for clinical trial applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability of VD5123 in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following table summarizes the hypothetical stability data for VD5123 in two common cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, at two different storage temperatures. This data is for illustrative purposes to demonstrate how results from a stability study could be presented.
| Media Type | Temperature (°C) | Time Point (hours) | This compound Remaining (%) |
| DMEM | 4 | 0 | 100 |
| 24 | 98.5 | ||
| 48 | 97.2 | ||
| 72 | 95.8 | ||
| DMEM | 37 | 0 | 100 |
| 24 | 85.3 | ||
| 48 | 72.1 | ||
| 72 | 60.5 | ||
| RPMI-1640 | 4 | 0 | 100 |
| 24 | 99.1 | ||
| 48 | 98.0 | ||
| 72 | 96.5 | ||
| RPMI-1640 | 37 | 0 | 100 |
| 24 | 88.2 | ||
| 48 | 75.9 | ||
| 72 | 64.7 |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in cell culture media over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) with and without Fetal Bovine Serum (FBS)
-
RPMI-1640 medium with and without FBS
-
Phosphate Buffered Saline (PBS)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Sterile microcentrifuge tubes
-
Incubators set at 4°C and 37°C
-
HPLC-MS system
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Preparation of Working Solutions: Spike pre-warmed (37°C) cell culture media (DMEM and RPMI-1640, each with and without 10% FBS) with the this compound stock solution to a final concentration of 1 µM. Vortex briefly to ensure homogeneity.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of each working solution. This will serve as the T=0 time point.
-
Incubation: Incubate the remaining working solutions at 4°C and 37°C.
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots from each incubated solution.
-
Sample Preparation for HPLC-MS Analysis:
-
To 100 µL of each collected sample, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Inject the prepared samples onto the HPLC-MS system.
-
Separate the compound using a suitable C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Detect and quantify the parent peak of this compound using a mass spectrometer in selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Calculate the peak area of this compound for each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the putative signaling pathway of serine proteases inhibited by this compound and the experimental workflow for assessing its stability.
Caption: Putative signaling pathway of TMPRSS2 and its inhibition by this compound.
Caption: Experimental workflow for this compound stability assessment.
References
preparing VD5123 stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VD5123 is a potent, macrocyclic peptidomimetic inhibitor of several serine proteases. It has demonstrated significant inhibitory activity against Transmembrane Serine Protease 2 (TMPRSS2), Hepatocyte Growth Factor Activator (HGFA), matriptase, and hepsin. Its activity profile suggests potential applications in antiviral research, particularly against SARS-CoV-2 and other coronaviruses, as well as in oncology. Proper preparation of stock solutions is the first critical step for obtaining reliable and reproducible results in downstream in vitro and in vivo experiments. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Potency Data of this compound
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and for experimental design.
| Property | Value |
| IUPAC Name | Not publicly available |
| Molecular Formula | C₃₉H₄₆N₈O₆S |
| Molecular Weight | 754.90 g/mol |
| Target(s) | TMPRSS2, HGFA, Matriptase, Hepsin |
| IC₅₀ Values | - TMPRSS2: 15 nM- HGFA: 3980 nM- Matriptase: 140 nM- Hepsin: 37 nM |
| Appearance | Solid (presumed) |
| Supplier (Example) | MedchemExpress (Cat. No.: HY-161371) |
Experimental Protocols
Solubility Determination of this compound
Quantitative solubility data for this compound in common laboratory solvents is not widely published. Therefore, it is recommended to perform a solubility test to determine the maximum stock concentration. Dimethyl sulfoxide (DMSO) is a common choice for dissolving macrocyclic peptide-like inhibitors.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 50 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gently warm the tube to 37°C for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.
-
If the compound is fully dissolved, continue adding small, known volumes of DMSO and repeat the dissolution steps until precipitation is observed. This will allow for the determination of the saturation point.
-
For practical purposes, a concentration where the compound fully dissolves should be chosen for the stock solution.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Analytical balance
-
Sterile, disposable serological pipettes and pipette tips
Calculations: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 754.90 g/mol x 1000 mg/g = 7.55 mg
Protocol:
-
Tare a sterile, amber glass vial on an analytical balance.
-
Carefully weigh 7.55 mg of this compound powder into the vial.
-
Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Securely cap the vial and vortex until the this compound is completely dissolved. Gentle warming (37°C) or sonication may be used to facilitate dissolution if necessary.
-
Once dissolved, briefly centrifuge the vial to collect the entire solution at the bottom.
Storage and Stability of this compound Stock Solutions
Proper storage is crucial to maintain the integrity and activity of this compound stock solutions.
-
Short-term storage (1-2 weeks): Store the DMSO stock solution at 4°C.
-
Long-term storage (up to 6 months): Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes and store at -20°C or -80°C.[1]
-
Handling: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. When using a frozen aliquot, allow it to thaw completely at room temperature and vortex gently before use. Protect from light.
Preparation of Working Solutions for Cell-Based Assays
For cell-based assays, the high concentration of DMSO in the stock solution must be diluted to a final concentration that is non-toxic to the cells (typically ≤0.5%).[1]
Protocol:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.[1]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways inhibited by this compound and the experimental workflow for preparing stock solutions.
Caption: Inhibition of serine proteases by this compound.
References
VD5123: A Promising Serine Protease Inhibitor for Influenza Virus Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza remains a significant global health threat, necessitating the development of novel antiviral strategies. A critical step in the influenza virus life cycle is the proteolytic cleavage of its surface glycoprotein, hemagglutinin (HA). This cleavage is essential for the virus to fuse with host cell membranes and release its genetic material, thereby initiating infection.[1][2] Host cell serine proteases, particularly Transmembrane Serine Protease 2 (TMPRSS2), have been identified as key players in this activation process.[3][4][5] VD5123 is a potent serine protease inhibitor with known activity against TMPRSS2, making it a valuable tool for studying influenza virus entry and a potential candidate for antiviral therapy.[1]
These application notes provide a comprehensive overview of the use of this compound in influenza virus studies, including its mechanism of action, protocols for in vitro evaluation, and relevant signaling pathways.
Mechanism of Action: Inhibition of Influenza Virus Hemagglutinin (HA) Cleavage
The infectivity of the influenza virus is critically dependent on the proteolytic cleavage of the HA precursor protein (HA0) into two subunits, HA1 and HA2.[1][2][6] This cleavage event exposes the fusion peptide at the N-terminus of HA2, which is necessary for the fusion of the viral envelope with the host cell's endosomal membrane.[2] For many influenza strains, this cleavage is mediated by host cell serine proteases located at the cell surface or within the respiratory tract.[1][6]
TMPRSS2, a type II transmembrane serine protease highly expressed in the respiratory epithelium, has been identified as a major host factor responsible for HA cleavage and activation of a broad range of influenza A viruses, including pandemic strains.[3][4][5][7] By cleaving HA0, TMPRSS2 facilitates viral entry and subsequent replication.
This compound, as a potent inhibitor of TMPRSS2, is hypothesized to block this essential step in the influenza virus life cycle. By inhibiting the enzymatic activity of TMPRSS2, this compound is expected to prevent the cleavage of HA0, thereby rendering the viral particles non-infectious and halting the spread of the virus.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its known target proteases. While specific IC50 values for this compound against influenza virus strains are not yet publicly available, this data provides a strong rationale for its investigation as an anti-influenza agent.
| Target Protease | IC50 (nM) | Reference |
| TMPRSS2 | 15 | [1] |
| Matriptase | 140 | [1] |
| Hepsin | 37 | [1] |
| HGFA | 3980 | [1] |
Key Experimental Protocols
Here we provide detailed protocols for evaluating the efficacy of this compound against influenza virus in vitro.
Protocol 1: Plaque Reduction Assay to Determine Antiviral Activity
This assay is a standard method to quantify the inhibition of viral replication by an antiviral compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/H1N1, A/H3N2)
-
This compound stock solution (in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose
-
Crystal Violet solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should be kept below 0.1%.
-
Infection:
-
Wash the confluent MDCK cell monolayers twice with phosphate-buffered saline (PBS).
-
Incubate the cells with the diluted influenza virus (at a multiplicity of infection, MOI, of 0.01) for 1 hour at 37°C to allow for viral adsorption.
-
-
Treatment:
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2x DMEM, the prepared this compound dilutions, and 1% low-melting-point agarose.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until viral plaques are visible.
-
Staining and Quantification:
-
Fix the cells with 10% formaldehyde for 1 hour.
-
Remove the agarose overlay and stain the cell monolayer with 0.5% crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the compound concentration.
-
Protocol 2: Hemagglutinin Cleavage Inhibition Assay (Western Blot)
This assay directly assesses the ability of this compound to inhibit the cleavage of the HA0 precursor protein.
Materials:
-
MDCK cells expressing TMPRSS2 (or other susceptible cell lines)
-
Influenza virus
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against influenza HA
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Infection:
-
Culture MDCK-TMPRSS2 cells to confluence in 6-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Infect the cells with influenza virus at a high MOI (e.g., 1-5) for 1 hour.
-
-
Protein Extraction:
-
After 18-24 hours post-infection, wash the cells with cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE under reducing conditions.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for influenza HA overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Analyze the blot for the presence of the uncleaved HA0 precursor (around 75 kDa) and the cleaved HA1 (around 50 kDa) and HA2 (around 25 kDa) subunits. An increase in the HA0 band and a decrease in the HA1/HA2 bands in the presence of this compound indicates inhibition of HA cleavage.
Visualizations
Signaling Pathway of Influenza Virus Entry and Inhibition by this compound
Caption: Influenza virus entry and the inhibitory action of this compound on TMPRSS2-mediated HA cleavage.
Experimental Workflow for this compound Antiviral Evaluation
Caption: A streamlined workflow for the in vitro assessment of this compound's anti-influenza activity.
References
- 1. pnas.org [pnas.org]
- 2. Influenza HA cleavage is required for infectivity | Virology Blog [virology.ws]
- 3. Exploring TMPRSS2 Drug Target to Combat Influenza and Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMPRSS2 and TMPRSS4 Facilitate Trypsin-Independent Spread of Influenza Virus in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMPRSS2 as a Key Player in Viral Pathogenesis: Influenza and Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel insights into proteolytic cleavage of influenza virus hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the Role of TMPRSS2 in the Proteolytic Activation of Pandemic and Zoonotic Influenza Viruses and Coronaviruses in Human Airway Cells [mdpi.com]
Application Notes and Protocols: Cytotoxicity Assay for VD5123
Audience: Researchers, scientists, and drug development professionals.
Introduction
VD5123 is a serine protease inhibitor with demonstrated activity against transmembrane protease, serine 2 (TMPRSS2), hepatocyte growth factor activator (HGFA), matriptase, and hepsin, with IC50 values of 15 nM, 3980 nM, 140 nM, and 37 nM, respectively[1]. Due to its inhibitory effects on proteases crucial for viral entry, this compound is a compound of interest for antiviral research, particularly against SARS-CoV-2, influenza viruses, and other coronaviruses[1]. As part of the preclinical evaluation of any therapeutic candidate, assessing its cytotoxic potential is critical to determine its safety profile and therapeutic window. This document provides a detailed protocol for evaluating the cytotoxicity of this compound in a relevant cell line using the Lactate Dehydrogenase (LDH) release assay.
Data Presentation
The quantitative data from the LDH cytotoxicity assay should be recorded and organized for clear interpretation and comparison. The following table provides a template for data presentation.
| This compound Conc. (µM) | Absorbance at 490nm (Sample) | Absorbance at 680nm (Background) | Corrected Absorbance (490nm - 680nm) | % Cytotoxicity |
| 0 (Vehicle Control) | ||||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Spontaneous LDH Release | ||||
| Maximum LDH Release |
Experimental Protocol: LDH Cytotoxicity Assay
This protocol is based on standard LDH release assays, which measure the activity of LDH released from the cytosol of damaged cells into the culture medium[2].
Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell line (e.g., Calu-3 for lung-related studies, or another cell line relevant to the intended application)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
LDH Cytotoxicity Assay Kit (commercially available kits from suppliers like Promega, Thermo Fisher Scientific, or Abcam are recommended)
-
Lysis Buffer (often included in the kit, or 10X solution of Triton X-100)[2]
-
Stop Solution (often included in the kit)
-
Multi-well spectrophotometer capable of reading absorbance at 490 nm and 680 nm.
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. The final concentrations should span a relevant range to determine a dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Cells to be treated with Lysis Buffer.
-
Medium Background Control: Wells containing only culture medium.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for a duration relevant to the intended application (e.g., 24, 48, or 72 hours).
-
-
LDH Assay:
-
For the "Maximum LDH Release" control wells, add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.
-
At the end of the incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves mixing a substrate and a dye solution).
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Measure the absorbance at 490 nm using a microplate reader. It is also recommended to measure absorbance at a reference wavelength of 680 nm to account for background signals.
-
-
Data Analysis:
-
Subtract the 680 nm absorbance reading from the 490 nm reading for each well to obtain the corrected absorbance.
-
Subtract the average absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
-
Mandatory Visualizations
Caption: Experimental workflow for the LDH cytotoxicity assay.
Caption: A generalized diagram of apoptotic signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting VD5123 Insolubility
This guide provides troubleshooting strategies for researchers, scientists, and drug development professionals experiencing insolubility issues with the hypothetical compound VD5123 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: Initial troubleshooting should focus on the physical and chemical properties of this compound and the preparation method. Start by ensuring your dissolution technique is optimized. This includes vigorous vortexing, sonication, and gentle heating. If these methods are insufficient, consider adjusting the pH of your buffer, as the solubility of many compounds is pH-dependent.
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weakly basic compound. Therefore, its solubility is significantly influenced by pH. In acidic conditions, this compound will be protonated, leading to increased solubility in aqueous solutions. Conversely, in neutral or basic conditions, it will be in its less soluble free base form. Lowering the pH of your buffer is a primary strategy to improve solubility.
Q3: What if adjusting the pH is not sufficient or not compatible with my experimental system?
A3: If pH modification is not a viable option, you can explore the use of co-solvents or excipients. Common co-solvents for poorly soluble compounds include DMSO, ethanol, and PEG 400. It is crucial to use the minimum amount of co-solvent necessary, as high concentrations can impact your experimental results. Additionally, surfactants or cyclodextrins can be employed to enhance solubility.
Q4: Can I pre-dissolve this compound in an organic solvent and then dilute it into my aqueous buffer?
A4: Yes, this is a common and effective technique. This compound can be dissolved in a water-miscible organic solvent, such as DMSO, at a high concentration to create a stock solution. This stock can then be diluted into your aqueous experimental medium. However, be mindful of the final concentration of the organic solvent in your assay, as it may have unintended effects.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution after dilution from a stock.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a co-solvent.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Attempt to work with a lower final concentration of this compound in your experiment if possible.
-
Increase Co-solvent Percentage: Incrementally increase the percentage of the co-solvent in your final solution. Note the maximum tolerable percentage for your specific assay.
-
Use a Different Co-solvent: Test alternative co-solvents that may offer better solubilizing properties for this compound.
-
Incorporate Surfactants: Consider adding a small amount of a biocompatible surfactant, such as Tween 80 or Polysorbate 20, to your aqueous buffer to help maintain solubility.
-
Issue 2: The solubility of this compound is inconsistent between experiments.
-
Possible Cause: Variability in buffer preparation, pH, or temperature can lead to inconsistent solubility.
-
Troubleshooting Steps:
-
Standardize Buffer Preparation: Ensure that the protocol for preparing your aqueous buffer is strictly followed in every experiment.
-
Verify pH: Always measure and adjust the pH of your final solution after all components, including this compound, have been added.
-
Control Temperature: Perform your dissolution and experiments at a consistent temperature, as solubility is often temperature-dependent.
-
Data Presentation
Table 1: Solubility of this compound in Various Buffers
| Buffer System | pH | Solubility (µg/mL) |
| Phosphate Buffered Saline (PBS) | 7.4 | < 1 |
| Citrate Buffer | 3.0 | 55 |
| Citrate Buffer | 4.0 | 23 |
| Citrate Buffer | 5.0 | 8 |
| Acetate Buffer | 5.5 | 5 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Concentration (%) | Solubility (µg/mL) |
| None | 0 | < 1 |
| DMSO | 1 | 15 |
| DMSO | 5 | 80 |
| Ethanol | 1 | 10 |
| Ethanol | 5 | 65 |
| PEG 400 | 1 | 12 |
| PEG 400 | 5 | 75 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: pH-Adjustment Method for Solubilization
-
Prepare the desired aqueous buffer (e.g., Citrate Buffer).
-
While stirring, slowly add the this compound powder to the buffer.
-
Monitor the pH of the solution using a calibrated pH meter.
-
If the pH is above the target for optimal solubility (e.g., pH 3-4), add small aliquots of a dilute acid (e.g., 0.1 M HCl) until the target pH is reached and the compound dissolves.
-
Allow the solution to stir for at least 30 minutes to ensure complete dissolution.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Factors influencing this compound solubility.
Technical Support Center: Optimizing VD5123 Concentration to Reduce Cytotoxicity
Welcome to the technical support center for optimizing the experimental use of VD5123. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize cytotoxicity associated with this novel serine protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a serine protease inhibitor. Its primary molecular targets include Transmembrane Protease, Serine 2 (TMPRSS2), Hepatocyte Growth Factor Activator (HGFA), matriptase, and hepsin. These proteases are involved in a variety of cellular processes, and their inhibition is the basis for this compound's potential therapeutic applications, particularly in antiviral research.
Q2: Why am I observing cytotoxicity in my cell cultures treated with this compound?
A2: Cytotoxicity can arise from several factors when using a potent inhibitor like this compound. These can include:
-
On-target effects: Inhibition of the primary targets (TMPRSS2, HGFA, matriptase, hepsin) can disrupt essential cellular signaling pathways, leading to cell death, especially in cell lines highly dependent on these pathways.
-
Off-target effects: At higher concentrations, this compound may inhibit other proteases or cellular components, leading to unintended toxicity.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Compound instability: The compound may degrade in culture media, forming toxic byproducts.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to therapeutic compounds.
Q3: What is a recommended starting concentration range for this compound in a new cell line?
A3: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad starting range is recommended, typically from low nanomolar (nM) to high micromolar (µM) concentrations, to capture the full spectrum of biological activity and potential cytotoxicity. A logarithmic dilution series is often a good starting point.
Q4: How can I distinguish between on-target and off-target cytotoxicity?
A4: This can be challenging. One approach is to use rescue experiments. For example, if inhibiting a specific pathway is causing cell death, you could try to supplement the media with a downstream component of that pathway to see if it rescues the cells. Additionally, comparing the cytotoxic profile of this compound with other inhibitors that have different target specificities can provide insights.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues related to this compound cytotoxicity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell death even at low this compound concentrations | 1. High sensitivity of the cell line. 2. Solvent toxicity. 3. Compound instability. | 1. Use a lower concentration range in your next experiment. 2. Perform a vehicle control experiment with the solvent alone to rule out its toxicity. Ensure the final solvent concentration is typically below 0.1%. 3. Prepare fresh dilutions of this compound for each experiment. |
| Inconsistent results between experiments | 1. Pipetting errors. 2. Variation in cell seeding density. 3. Inconsistent incubation times. | 1. Use calibrated pipettes and be meticulous with dilutions. 2. Ensure a homogenous cell suspension before seeding and be consistent with cell numbers. 3. Standardize all incubation times. |
| No observable effect (neither desired activity nor cytotoxicity) | 1. The chosen cell line may not express the target proteases. 2. The compound may not be active in the chosen assay. 3. Insufficient incubation time. | 1. Verify the expression of TMPRSS2, HGFA, matriptase, and hepsin in your cell line via qPCR or Western blot. 2. Try a different, more sensitive assay to measure the biological effect. 3. Perform a time-course experiment to determine the optimal incubation period. |
| Precipitation of the compound in the culture medium | 1. Poor solubility of this compound in aqueous media. | 1. Visually inspect the media for any precipitate. 2. Prepare a higher concentration stock solution in a suitable solvent and use a smaller volume for dilution into the final culture medium. 3. Consider using a formulation with better solubility if available. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its potency in inhibiting cell growth.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations.
-
Remove the old media from the cells and replace it with fresh media containing the different concentrations of this compound. Include a vehicle-only control (media with the same concentration of solvent as the highest this compound concentration) and an untreated control.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the MTT solution.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Normalize the absorbance values to the untreated control (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Assessing Apoptosis using a Caspase-Glo® 3/7 Assay
This protocol helps to determine if the observed cytotoxicity is due to apoptosis (programmed cell death).
Materials:
-
This compound-treated cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Prepare Cells:
-
Seed and treat cells with a range of this compound concentrations as described in Protocol 1. Include positive (known apoptosis inducer) and negative controls.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Lysis and Caspase Activation:
-
Add the prepared Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate.
-
Mix gently by orbital shaking for 30 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Increased luminescence compared to the untreated control indicates activation of caspases 3 and 7, suggesting apoptosis.
-
Signaling Pathways and Visualization
Understanding the signaling pathways affected by this compound's targets can provide insights into the mechanisms of cytotoxicity.
Potential Signaling Pathways Affected by this compound Inhibition
This compound inhibits TMPRSS2, hepsin, matriptase, and HGFA. These proteases are known to be involved in the activation of several key signaling pathways implicated in cell survival, proliferation, and migration. Disruption of these pathways could lead to cytotoxicity.
-
HGF/c-Met Pathway: HGFA and matriptase are key activators of Hepatocyte Growth Factor (HGF). Activated HGF binds to its receptor, c-Met, triggering downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell growth and survival. Inhibition of HGFA and matriptase by this compound would block this pathway.
-
TGF-β Pathway: TMPRSS2 and hepsin have been linked to the regulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which can have both tumor-suppressive and tumor-promoting roles depending on the cellular context.
-
EGFR Pathway: Hepsin has been shown to influence the Epidermal Growth Factor Receptor (EGFR) signaling pathway, another critical pathway for cell proliferation and survival.
-
PAR2 Signaling: Matriptase can activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in various cellular processes.
Below are diagrams illustrating these potential signaling interactions and a general workflow for troubleshooting cytotoxicity.
Caption: Potential signaling pathways affected by this compound inhibition.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
By following these guidelines and protocols, researchers can systematically approach the optimization of this compound concentration to minimize cytotoxicity and obtain reliable and reproducible experimental results.
Technical Support Center: VD5123 Experimental Variability and Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to experimental variability and reproducibility when working with the serine protease inhibitor, VD5123.
This compound Inhibitory Profile
This compound is a serine protease inhibitor with activity against several key proteases. The following table summarizes its reported half-maximal inhibitory concentrations (IC50).
| Target Protease | IC50 (nM)[1] |
| TMPRSS2 | 15 |
| Matriptase | 140 |
| Hepsin | 37 |
| HGFA | 3980 |
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a serine protease inhibitor that primarily targets TMPRSS2, matriptase, and hepsin, with a lower potency against HGFA.[1]
Q2: What is the mechanism of action of this compound?
A2: As a serine protease inhibitor, this compound likely forms a stable complex with the active site of its target proteases, preventing them from cleaving their natural substrates. This inhibition can disrupt downstream signaling pathways initiated by these proteases.
Q3: What are the most common sources of variability in cell-based assays using this compound?
A3: Variability in cell-based assays can stem from several factors, including:
-
Cell Culture Conditions: Inconsistencies in cell passage number, confluency, media composition, and serum quality can significantly impact results.[2]
-
Assay Protocol Execution: Variations in cell seeding density, reagent preparation, incubation times, and pipetting techniques are common sources of error.[2]
-
Reagent and Consumable Quality: Lot-to-lot variability in reagents and differences in the quality of microplates can introduce inconsistencies.[2]
-
Cell Line Integrity: Misidentification, cross-contamination, or genetic drift of cell lines can lead to unreliable data.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[2] |
| Pipetting errors | Calibrate pipettes regularly. Use a multichannel pipette for seeding and ensure all tips dispense equal volumes.[2] | |
| Edge effects | To minimize evaporation, use plate sealers during long incubation periods and consider not using the outer wells of the microplate.[2][3] | |
| Inconsistent dose-response curves | Incorrect drug concentration | Prepare fresh serial dilutions of this compound for each experiment. Verify the stock solution concentration. |
| Cell health issues | Ensure cells are in the exponential growth phase and have high viability before starting the experiment. | |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[2] | |
| Lower than expected potency (high IC50) | Compound degradation | Store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Sub-optimal assay conditions | Optimize assay parameters such as incubation time, substrate concentration, and cell density. | |
| High protein binding in media | Consider reducing the serum concentration in the assay medium if significant protein binding of this compound is suspected. |
Signaling Pathways
This compound targets several serine proteases that are involved in distinct signaling pathways. The following diagrams illustrate the general pathways associated with each target.
Caption: TMPRSS2-mediated viral entry pathway and inhibition by this compound.
Caption: HGFA-mediated activation of the HGF/MET signaling pathway.
Caption: Overview of Matriptase and Hepsin signaling pathways.
Experimental Protocols
Representative Serine Protease Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target serine protease using a fluorogenic substrate.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant target serine protease (e.g., TMPRSS2, Matriptase, Hepsin)
-
Fluorogenic peptide substrate specific for the target protease
-
Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Perform a serial dilution of the this compound stock solution in assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO in assay buffer).
-
-
Enzyme Preparation:
-
Dilute the recombinant target protease to the desired working concentration in assay buffer.
-
-
Assay Setup:
-
Add 20 µL of each this compound dilution (or vehicle control) to the wells of the 96-well plate.
-
Add 60 µL of the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Prepare the fluorogenic substrate solution in assay buffer.
-
Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: General experimental workflow for a serine protease inhibition assay.
References
- 1. Roles of hepatocyte growth factor (HGF) activator and HGF activator inhibitor in the pericellular activation of HGF/scatter factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. Hepatocyte Growth Factor Activator: A Proteinase Linking Tissue Injury with Repair - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VD5123 Serine Protease Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VD5123, a potent serine protease inhibitor targeting TMPRSS2, HGFA, matriptase, and hepsin.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound and their reported IC50 values?
A1: this compound is a serine protease inhibitor with varying potency against its primary targets. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | IC50 (nM) |
| Hepsin | 37 |
| Matriptase | 140 |
| TMPRSS2 | 15 |
| HGFA | 3980 |
Q2: What is the recommended starting concentration for in vitro experiments?
A2: As a general starting point, we recommend using a concentration 5- to 10-fold higher than the IC50 value for the target of interest to ensure complete inhibition. However, optimal concentrations may vary depending on the cell type, experimental conditions, and specific research question. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: Can this compound be used in cell-based assays?
A3: Yes, this compound can be used in cell-based assays. However, it is crucial to assess potential cytotoxicity at the desired concentrations. We recommend performing a cell viability assay (e.g., MTT or PrestoBlue™) to determine the non-toxic concentration range of this compound for your specific cell line.
Troubleshooting Guide
Unexpected Result 1: Weaker than expected or no inhibition of target protease activity.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incorrect Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the target protease in your experimental setup. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay conditions. As a starting point, use a concentration 5-10 times the IC50 of your target. |
| Inhibitor Degradation: Improper storage or handling may have led to the degradation of this compound. | Store this compound as recommended on the datasheet. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. |
| High Endogenous Inhibitor Levels: Some cell lines express high levels of endogenous protease inhibitors (e.g., HAI-1 for matriptase), which can compete with this compound.[1] | Quantify the expression levels of endogenous inhibitors in your cell model. Consider using a cell line with lower endogenous inhibitor expression or using biochemical assays with purified enzymes. |
| Suboptimal Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for this compound activity. | Review the literature for optimal assay conditions for your target protease. Ensure your experimental conditions are consistent with established protocols. |
Unexpected Result 2: Off-target effects or unexpected cellular phenotypes.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inhibition of Other Serine Proteases: Due to the conserved nature of serine protease active sites, this compound may inhibit other proteases beyond its primary targets, especially at high concentrations. | Test the effect of this compound on other known serine proteases expressed in your system. Use the lowest effective concentration of this compound to minimize off-target effects. Consider using a more specific inhibitor if available. |
| Complex Biological Roles of Targets: The targets of this compound, such as hepsin, can have complex and context-dependent roles. For example, hepsin expression may be important for initial tumor invasion but not in established metastases, leading to unexpected outcomes in different cancer models.[2] | Thoroughly review the literature on the specific roles of the target protease in your biological context. The observed phenotype may be an on-target effect that was not anticipated. |
| Activation of Compensatory Pathways: Inhibition of one protease may lead to the upregulation or activation of other signaling pathways. | Perform pathway analysis (e.g., Western blotting for key signaling molecules) to investigate potential compensatory mechanisms. |
Unexpected Result 3: Inconsistent results between experiments.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions can lead to variability in protease expression and inhibitor response. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density for all experiments. |
| Inconsistent Inhibitor Preparation: Errors in weighing, dissolving, or diluting this compound can lead to significant variations in the final concentration. | Prepare a concentrated stock solution of this compound and aliquot for single-use to ensure consistency. Use calibrated pipettes for all dilutions. |
| Assay Variability: Minor variations in incubation times, temperature, or reagent concentrations can contribute to inconsistent results. | Standardize all assay steps and include appropriate positive and negative controls in every experiment to monitor for variability. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Fluorogenic Substrate
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified serine protease.
Materials:
-
Purified recombinant target protease (e.g., TMPRSS2, Hepsin, Matriptase)
-
This compound
-
Fluorogenic peptide substrate specific for the target protease
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations.
-
Add a fixed concentration of the purified protease to each well of the 384-well plate.
-
Add the different concentrations of this compound to the wells containing the protease and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) using a fluorescence plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing the Effect of this compound on Cell Invasion using a Transwell Assay
This protocol outlines a method to evaluate the impact of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane extract (e.g., Matrigel)
-
Cell culture medium (serum-free for the upper chamber, serum-containing for the lower chamber as a chemoattractant)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Seed cancer cells in the upper chamber of the Matrigel-coated Transwell inserts in serum-free medium.
-
Add different concentrations of this compound (pre-determined to be non-toxic) to the upper chamber with the cells. The lower chamber should contain a medium with a chemoattractant (e.g., 10% FBS).
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).
-
Stain the invading cells with a staining solution (e.g., 0.5% crystal violet).
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of stained, invaded cells in several random fields of view using a microscope.
-
Quantify the results and compare the number of invaded cells in the this compound-treated groups to the vehicle control.
Visualizations
Caption: A workflow for troubleshooting unexpected results with this compound.
Caption: Inhibition of target proteases and downstream effects by this compound.
References
how to prevent VD5123 degradation in experiments
This technical support center provides guidance on the proper handling and use of VD5123 to prevent its degradation during experiments. This compound is a novel small molecule inhibitor known for its sensitivity to environmental factors. Adherence to these protocols is crucial for obtaining reproducible and accurate results.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Question: I am observing a progressive loss of this compound activity in my cell-based assays. What could be the cause?
Answer: A progressive loss of activity often points to the degradation of this compound in your stock or working solutions. The most common causes are improper storage, repeated freeze-thaw cycles, and exposure to light.
To troubleshoot this, we recommend the following:
-
Aliquot Your Stock Solution: Upon reconstitution, immediately aliquot your this compound stock solution into single-use volumes. This will minimize the number of freeze-thaw cycles the compound is subjected to.
-
Protect from Light: this compound is photosensitive. All solutions should be stored in amber vials or tubes wrapped in aluminum foil. During experimental procedures, minimize exposure to ambient light.
-
Verify Storage Temperature: Ensure your stock solutions are stored at or below -20°C. Working solutions in aqueous buffers should be prepared fresh for each experiment and used immediately.
Question: My this compound solution has changed color. Is it still usable?
Answer: A change in the color of your this compound solution is a visual indicator of potential degradation. You should not use a solution that has changed color. We recommend preparing a fresh stock solution from a new vial of lyophilized powder.
To prevent this from recurring, please review the storage and handling recommendations. The table below summarizes the stability of this compound under various conditions.
| Condition | Solvent | Concentration | Temperature | Duration | Degradation (%) |
| Light Exposure | DMSO | 10 mM | 25°C | 4 hours | 30% |
| Freeze-Thaw | DMSO | 10 mM | -20°C to 25°C | 5 cycles | 25% |
| Elevated Temp. | PBS (pH 7.4) | 100 µM | 37°C | 24 hours | 50% |
| Recommended | DMSO | 10 mM | -20°C | 6 months | <5% |
Question: I am seeing inconsistent results in my in vivo experiments. Could this be related to this compound stability?
Answer: Yes, the stability of the formulation used for in vivo administration is critical. If this compound degrades after administration, it can lead to variable and difficult-to-interpret results.
Consider the following factors for your in vivo work:
-
Formulation Buffer: The pH of the formulation buffer can impact the stability of this compound. A buffer with a pH between 6.5 and 7.5 is recommended.
-
Time Between Formulation and Injection: The formulation should be prepared as close to the time of injection as possible. Do not store the formulation for extended periods, even at 4°C.
Below is a suggested workflow for preparing a this compound formulation for in vivo studies.
FAQs
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
For creating high-concentration stock solutions, we recommend using anhydrous dimethyl sulfoxide (DMSO).
Q2: How should I store the lyophilized powder?
The lyophilized powder is stable at -20°C for up to one year when protected from light and moisture.
Q3: Can I store my this compound working solution in an aqueous buffer?
We do not recommend storing this compound in aqueous buffers for any significant length of time. Working solutions should be prepared fresh from a DMSO stock solution for each experiment.
Q4: What is the expected effect of this compound on the Kinase X signaling pathway?
This compound is a potent inhibitor of Kinase X. In a typical cell-based assay, treatment with this compound is expected to decrease the phosphorylation of the downstream target, Protein Y.
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial until the powder is completely dissolved.
-
Dispense the stock solution into single-use, light-protected aliquots (e.g., amber microcentrifuge tubes).
-
Store the aliquots at -20°C or below.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final working concentration in your desired cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared working solution immediately. Do not store it for later use.
Technical Support Center: Addressing Off-Target Effects of VD5123 in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of VD5123 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its known off-target profile?
This compound is a potent inhibitor of a hypothetical serine/threonine kinase, Target Kinase A (TKA), which is a key component of the MAPK signaling cascade. While highly selective for TKA, this compound has been observed to interact with other kinases at higher concentrations. The most significant off-targets identified are members of the SRC family of kinases (SFKs) and Cyclin-Dependent Kinase 2 (CDK2).
Q2: I am observing a stronger phenotypic effect in my cell-based assay than the IC50 for TKA would suggest. Could this be an off-target effect?
This is a common observation when off-target effects contribute to the cellular phenotype. The enhanced effect could be due to the inhibition of one or more off-target kinases that also play a role in the observed phenotype. We recommend performing a rescue experiment or using a secondary, structurally unrelated inhibitor of TKA to confirm that the phenotype is on-target.
Q3: How can I confirm that the effect I'm seeing is due to the inhibition of TKA and not an off-target?
The gold standard for confirming on-target effects is a rescue experiment. This involves expressing a version of TKA that is resistant to this compound in your cells. If the phenotypic effect of this compound is reversed upon expression of the resistant TKA mutant, it confirms the effect is on-target. Additionally, using siRNA or shRNA to knock down TKA should phenocopy the effects of this compound if the activity is on-target.
Q4: What are the recommended negative and positive controls when using this compound?
For a negative control, we recommend using a structurally similar but inactive analog of this compound, if available. Alternatively, using a vehicle control (e.g., DMSO) is standard. For a positive control, a known activator of the TKA pathway or a different, well-characterized TKA inhibitor can be used.
Q5: At what concentration should I use this compound to minimize off-target effects?
To minimize off-target effects, it is crucial to use this compound at the lowest concentration that elicits the desired on-target effect. We recommend performing a dose-response curve and using a concentration that is no more than 10-fold higher than the EC50 for the on-target effect in your specific assay. Consult the provided kinase profiling data to understand the concentration at which off-target engagement may occur.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against the primary target (TKA) and key off-targets identified in a comprehensive kinase panel.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. TKA |
| Target Kinase A (TKA) | 15 | 1x |
| SRC | 350 | 23x |
| LYN | 420 | 28x |
| FYN | 600 | 40x |
| CDK2 | 850 | 57x |
| PKA | >10,000 | >667x |
| AKT1 | >10,000 | >667x |
Table 2: Comparison of Phenotypic Effects in Wild-Type vs. TKA Knockout Cells
This table illustrates the expected phenotypic outcomes when treating Wild-Type (WT) and TKA Knockout (KO) cells with this compound, helping to distinguish on-target from off-target effects.
| Cell Line | Treatment | Apoptosis Rate (%) | Proliferation Index |
| Wild-Type (WT) | Vehicle (DMSO) | 5 | 1.0 |
| Wild-Type (WT) | This compound (50 nM) | 45 | 0.3 |
| TKA Knockout (KO) | Vehicle (DMSO) | 25 | 0.6 |
| TKA Knockout (KO) | This compound (50 nM) | 30 | 0.5 |
Experimental Protocols
Protocol 1: On-Target Validation via Rescue Experiment
This protocol describes how to perform a rescue experiment to confirm that the observed cellular phenotype is due to the inhibition of TKA.
-
Cell Line Preparation: Use a cell line that expresses the target of interest, TKA.
-
Mutant Plasmid Transfection: Transfect the cells with a plasmid expressing a this compound-resistant mutant of TKA. A common strategy is to introduce a gatekeeper mutation. As a control, transfect a separate batch of cells with an empty vector.
-
Selection and Expansion: Select for successfully transfected cells (e.g., using an antibiotic resistance marker on the plasmid) and expand the cell population.
-
This compound Treatment: Treat both the mutant-expressing cells and the empty vector control cells with a range of this compound concentrations.
-
Phenotypic Assay: Perform your standard phenotypic assay (e.g., apoptosis, proliferation) on both sets of treated cells.
-
Data Analysis: If the effect of this compound is significantly diminished in the cells expressing the resistant TKA mutant compared to the control cells, the phenotype is confirmed to be on-target.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that this compound directly binds to TKA in a cellular context.
-
Cell Culture and Treatment: Culture your cells of interest and treat them with this compound at the desired concentration. Include a vehicle-treated control.
-
Cell Lysis: After treatment, harvest and lyse the cells to release the proteins.
-
Heating Profile: Aliquot the cell lysates and heat them at a range of different temperatures (e.g., 40°C to 70°C).
-
Centrifugation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatants (containing the soluble, non-denatured proteins) and analyze the amount of soluble TKA at each temperature using Western blotting.
-
Data Interpretation: The binding of this compound is expected to stabilize TKA, leading to a higher melting temperature. A shift to the right in the melting curve for TKA in the this compound-treated samples compared to the control indicates direct target engagement.
Visualizations
Caption: Intended mechanism of this compound in the TKA signaling pathway.
Caption: Experimental workflow for on-target vs. off-target validation.
Caption: Logic diagram for troubleshooting unexpected results with this compound.
Technical Support Center: VD5123 Antiviral Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of VD5123 in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to function as a viral entry inhibitor. Antiviral drugs can act at various stages of the viral life cycle, such as blocking viral entry, inhibiting genome replication, or preventing viral release.[1] The precise molecular interactions of this compound are under investigation, but preliminary data suggests it may interfere with the attachment or fusion of the virus to the host cell membrane.
Q2: What are the recommended cell lines for testing this compound's antiviral activity?
A2: The choice of cell line is critical for the successful evaluation of an antiviral compound. For initial high-throughput screening, Vero E6 cells are commonly used due to their susceptibility to a wide range of viruses and their utility in cytopathic effect (CPE) reduction assays.[2] For more specific investigations, cell lines relevant to the target virus's natural tropism should be considered, such as Caco-2 cells for enteric viruses.[3]
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: A dose-response experiment is essential to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). We recommend performing a serial dilution of this compound, for instance, in half-log10 increments (e.g., 32 µM, 10 µM, 3.2 µM, etc.), to treat infected and uninfected cells.[4] The EC50 is the concentration at which 50% of the viral effect is inhibited, and the CC50 is the concentration at which 50% of the cells are killed.
Q4: What is the Selectivity Index (SI) and why is it important?
A4: The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a greater window between the concentration at which the drug is effective and the concentration at which it becomes toxic to the host cells. An SI50 greater than 5 is generally considered a good starting point for a promising antiviral candidate.[4]
Troubleshooting Guide
Problem 1: High variability in antiviral assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform, confluent or near-confluent monolayer of cells is prepared in the microplates the day before the experiment.[4] Use a multichannel pipette for cell seeding to minimize well-to-well variation.
-
-
Possible Cause: Pipetting errors during compound or virus addition.
-
Solution: Use calibrated pipettes and change tips between dilutions. For 96-well or 384-well plates, consider using automated liquid handlers for improved precision.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
Problem 2: No significant antiviral effect observed for this compound.
-
Possible Cause: The compound is not soluble in the assay medium.
-
Solution: Initially dissolve this compound in a suitable solvent like DMSO. If solubility issues persist, vortexing, gentle heating, or sonication may be attempted.[4] Ensure the final solvent concentration in the assay medium is non-toxic to the cells.
-
-
Possible Cause: The chosen virus strain is not susceptible to this compound.
-
Solution: Confirm the mechanism of action of this compound and ensure it is relevant to the target virus. Consider testing against different viral strains or types.
-
-
Possible Cause: Incorrect timing of drug addition.
-
Solution: For a suspected entry inhibitor, the compound should be added to the cells before or at the same time as the virus. A time-of-addition assay can help determine the optimal point of intervention in the viral life cycle.[5]
-
Problem 3: High cytotoxicity observed even at low concentrations of this compound.
-
Possible Cause: The compound is inherently toxic to the chosen cell line.
-
Solution: Perform a cytotoxicity assay on uninfected cells to determine the CC50. If the CC50 is low, consider testing this compound in a different, less sensitive cell line.
-
-
Possible Cause: The solvent used to dissolve this compound is toxic at the final concentration.
-
Solution: Run a solvent control to assess its toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the cell line, typically less than 0.5%.
-
Data Presentation
Table 1: Hypothetical Efficacy and Cytotoxicity of this compound in Vero E6 Cells
| Parameter | Value |
| EC50 (µM) | 5.2 |
| CC50 (µM) | >100 |
| SI50 | >19.2 |
Table 2: Comparison of this compound Efficacy Against Different Viral Strains
| Virus Strain | Cell Line | EC50 (µM) |
| Virus A | Vero E6 | 4.8 |
| Virus B | Caco-2 | 7.1 |
| Virus C | A549 | No effect |
Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the antiviral activity of a compound by measuring the inhibition of virus-induced cell death.
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial half-log10 dilutions of this compound in assay medium (e.g., MEM with 2% FBS).
-
Treatment and Infection: Remove the growth medium from the cells and add the diluted compound. Subsequently, add the virus at a multiplicity of infection (MOI) that causes >80% CPE in 3-4 days. Include cell-only controls, virus-only controls, and a known active drug control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until the desired level of CPE is observed in the virus control wells.
-
Staining: To quantify cell viability, remove the medium and stain the cells with a solution of 0.1% crystal violet in 15% formaldehyde.
-
Data Analysis: After washing and drying, dissolve the stain in methanol and read the optical density (OD) at 595 nm. Calculate the percentage of cell viability relative to the cell-only control and determine the EC50 using regression analysis.[2][4]
Visualizations
Caption: Figure 1: Generic Viral Life Cycle and Potential this compound Target.
Caption: Figure 2: Workflow for Antiviral Efficacy Testing.
References
- 1. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and optimization of a high‐throughput screening assay for in vitro anti‐SARS‐CoV‐2 activity: Evaluation of 5676 Phase 1 Passed Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 5. m.youtube.com [m.youtube.com]
VD5123 inconsistent results in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VD5123 in cell-based assays. This compound is a serine protease inhibitor with activity against TMPRSS2, hepsin, and matriptase. Inconsistent results in cell-based assays can arise from a variety of factors, from experimental setup to data interpretation. This guide is intended to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule serine protease inhibitor. It targets and inhibits the enzymatic activity of several Type II Transmembrane Serine Proteases (TTSPs), including TMPRSS2, hepsin, and matriptase. These proteases are involved in a variety of physiological and pathological processes, including viral entry, tumor progression, and tissue remodeling. By inhibiting these proteases, this compound can modulate their downstream signaling pathways.
Q2: What are the recommended cell lines for studying the effects of this compound?
A2: The choice of cell line will depend on the specific research question and the expression levels of the target proteases. For studying the antiviral effects of this compound via TMPRSS2 inhibition, cell lines such as Calu-3 (human lung adenocarcinoma) and Caco-2 (human colorectal adenocarcinoma) which endogenously express TMPRSS2 are commonly used. For investigating effects on hepsin and matriptase, prostate cancer cell lines (e.g., LNCaP, 22Rv1) and various breast cancer cell lines (e.g., MDA-MB-231, BT-549) that overexpress these proteases are relevant models. It is crucial to verify the expression of the target protease in your chosen cell line by qPCR or Western blot.
Q3: What is the optimal concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line, assay type, and incubation time. Based on available data, the half-maximal inhibitory concentrations (IC50) for this compound against its targets are in the nanomolar to low micromolar range. A dose-response experiment is essential to determine the optimal working concentration for your specific experimental conditions. It is recommended to start with a broad concentration range (e.g., 1 nM to 10 µM) to establish a dose-response curve.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can be frustrating. The following sections provide guidance on common issues and how to troubleshoot them.
Issue 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a common challenge. The table below summarizes potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered protein expression. Use cells within a consistent and low passage range (e.g., passages 5-20). |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and maintain a consistent seeding density for all experiments. |
| Compound Stability | This compound may degrade in solution over time. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Incubation Time | The duration of compound exposure can significantly impact the IC50 value. Optimize and keep the incubation time consistent across all experiments. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the assay or using serum-free media if your cells can tolerate it. |
Issue 2: Unexpected Cytotoxicity at Low Concentrations
If you observe significant cell death at concentrations where this compound is expected to be non-toxic, consider the following:
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your assay is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control. |
| Compound Precipitation | This compound may precipitate out of solution at high concentrations, which can cause cytotoxicity. Visually inspect your wells for precipitate. If observed, try lowering the highest concentration or using a different solvent. |
| Off-Target Effects | At high concentrations, small molecules can have off-target effects leading to cytotoxicity.[1] Correlate the cytotoxic effect with the inhibition of the intended target. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the compound or solvent. Perform a baseline cytotoxicity assay on your specific cell line. |
Issue 3: Lack of Expected Biological Effect
If this compound is not producing the expected biological effect (e.g., inhibition of viral entry, decreased cell migration), investigate these possibilities:
| Potential Cause | Troubleshooting Steps |
| Low Target Expression | The target protease (TMPRSS2, hepsin, or matriptase) may not be expressed at sufficient levels in your cell line. Confirm target expression using qPCR or Western blot. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive enough to detect the effect of this compound. Consider using a more direct or sensitive readout of protease activity. |
| Compound Inactivity | The this compound stock may have degraded. Use a fresh aliquot of the compound and verify its activity in a cell-free enzymatic assay if possible. |
| Sub-optimal Assay Conditions | Factors such as pH, temperature, and substrate concentration can affect enzyme activity and inhibitor potency. Ensure your assay conditions are optimized for the specific protease you are studying. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
In-Cell Western Assay for Protease Activity
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the cell viability assay.
-
Cell Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the cleaved (active) form of the target protease.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Signal Detection: After washing, scan the plate using an infrared imaging system or a fluorescence microplate reader to quantify the signal.
Visualizations
Signaling Pathway of this compound Targets
Caption: this compound inhibits serine proteases, blocking substrate activation.
Troubleshooting Workflow for Inconsistent this compound Results
References
challenges in working with VD5123 serine protease inhibitor
Welcome to the technical support center for the VD5123 serine protease inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a macrocyclic peptidomimetic serine protease inhibitor. Its primary targets include Transmembrane Protease, Serine 2 (TMPRSS2), matriptase, hepsin, and Hepatocyte Growth Factor Activator (HGFA). It is a potent inhibitor of TMPRSS2, a key protease involved in the entry of various viruses, including SARS-CoV-2 and influenza viruses.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1][2][3][4] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium to avoid solvent-induced cytotoxicity.
Q3: What is the recommended storage condition for this compound?
A3: For long-term stability, this compound should be stored at -20°C as a solid or in a DMSO stock solution.[1][2][3][4] Avoid repeated freeze-thaw cycles of the stock solution to maintain its integrity.
Q4: Does this compound have off-target effects?
A4: While this compound has shown selectivity for its primary targets, like all inhibitors, it has the potential for off-target effects. The risk of off-target activity can be influenced by the concentration of the inhibitor used. It is recommended to perform dose-response experiments to determine the optimal concentration that balances efficacy and specificity. Computational tools and experimental screening panels can be utilized to predict and identify potential off-target interactions.[5][6]
Q5: Is this compound cell-permeable?
A5: As a macrocyclic peptide, this compound may have limitations in cell permeability compared to small molecules.[7][8][9][10][11] The efficiency of cellular uptake can be cell-type dependent. It is advisable to verify its intracellular activity through target engagement assays or downstream functional readouts within the cell.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibitory Activity in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal IC50 value for your specific assay conditions. Ensure accurate dilution of the stock solution. |
| Inhibitor Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Condition Incompatibility | Verify that the pH, temperature, and buffer components of your assay are compatible with this compound activity. Some protease inhibitors can be sensitive to extreme pH or temperature.[12] |
| Inactive Enzyme | Confirm the activity of your serine protease using a known substrate and/or a different control inhibitor before testing this compound. |
Problem 2: High Background or False Positives in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Cytotoxicity of the Inhibitor | Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the concentration range where this compound is not toxic to the cells.[13][14][15][16][17] |
| DMSO/Solvent Toxicity | Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO without the inhibitor). |
| Interference with Reporter Systems (e.g., Luciferase) | If using a luciferase-based reporter assay, be aware that small molecules can directly inhibit the luciferase enzyme.[18][19][20][21] To rule this out, perform a counter-screen with purified luciferase enzyme and this compound.[18] Alternatively, use an orthogonal assay with a different readout.[18] |
| Contamination of Cell Culture | Regularly check cell cultures for any signs of microbial contamination, which can interfere with assay results. |
Problem 3: Poor Reproducibility Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Health and Density | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment. |
| Inconsistent Incubation Times | Adhere strictly to the optimized incubation times for inhibitor treatment and assay development. |
| Instability in Culture Media | The stability of compounds can be affected by components in the cell culture media over time.[22][23][24][25][26] Consider the duration of your experiment and prepare fresh media for critical assays. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound Against Target Serine Proteases
| Target Protease | IC50 (nM) |
| TMPRSS2 | 15 |
| Matriptase | 140 |
| Hepsin | 37 |
| HGFA | 3980 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro TMPRSS2 Inhibition Assay (Fluorogenic)
This protocol is adapted from established methods for measuring TMPRSS2 activity.[27][28][29]
Materials:
-
Recombinant human TMPRSS2
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (Assay Buffer with the same final DMSO concentration).
-
Add 20 µL of each this compound dilution or vehicle control to the wells of a 96-well plate.
-
Add 60 µL of TMPRSS2 solution (at the desired final concentration) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: ~340-380 nm, Emission: ~440-460 nm) at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Protocol 2: Cell-Based Antiviral Assay (Pseudoparticle Entry)
This protocol describes a general method for assessing the antiviral activity of this compound using luciferase-expressing pseudoparticles.[30][31]
Materials:
-
Target cells expressing TMPRSS2 (e.g., Calu-3)
-
Pseudoparticles carrying a viral envelope protein (e.g., SARS-CoV-2 Spike) and encoding a luciferase reporter gene.
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
Add the pseudoparticles to each well at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours at 37°C.
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Normalize the luciferase signal to the vehicle control and plot the results against the inhibitor concentration to determine the IC50.
Protocol 3: Cytotoxicity Assay (MTT)
This protocol outlines a common method to assess the cytotoxicity of this compound.[15]
Materials:
-
Target cells
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium and add them to the cells. Include a vehicle control and a positive control for cell death.
-
Incubate for the same duration as your primary functional assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate cell viability as a percentage of the vehicle control and plot against the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: Inhibition of TMPRSS2-mediated viral entry by this compound.
References
- 1. Protease Inhibitor Cocktail for Mammalian Cell and Tissue Extracts in DMSO Solution Broad-Spectrum Inhibition Stable Storage Sigma-Aldrich [sigmaaldrich.com]
- 2. Protease Inhibitor Cocktail for Mammalian Cell and Tissue Extracts in DMSO Solution Broad-Spectrum Inhibition Stable Storage Sigma-Aldrich [sigmaaldrich.com]
- 3. Protease Inhibitor Cocktail for Mammalian Cell and Tissue Extracts in DMSO Solution Broad-Spectrum Inhibition Stable Storage Sigma-Aldrich [sigmaaldrich.com]
- 4. Protease Inhibitor Cocktail for Mammalian Cell and Tissue Extracts in DMSO Solution Broad-Spectrum Inhibition Stable Storage Sigma-Aldrich [sigmaaldrich.com]
- 5. CRISPR nuclease off-target activity and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Utilization of macrocyclic peptides to target protein-protein interactions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scienceopen.com [scienceopen.com]
- 22. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 27. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Screening strategy of TMPRSS2 inhibitors by FRET-based enzymatic activity for TMPRSS2-based cancer and COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. Documents download module [ec.europa.eu]
- 31. Cell-based antiviral screening against coronaviruses: Developing virus-specific and broad-spectrum inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TMPRSS2 Inhibitors: VD5123 vs. Camostat Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two serine protease inhibitors, VD5123 and camostat mesylate, with a specific focus on their ability to inhibit Transmembrane Protease, Serine 2 (TMPRSS2). TMPRSS2 is a crucial host cell factor for the entry of various viruses, including SARS-CoV-2, making it a prime target for antiviral drug development.
At a Glance: Performance Comparison
| Feature | This compound | Camostat Mesylate |
| TMPRSS2 Inhibition (IC50) | 15 nM | 4.2 nM - 6.2 nM[1][2] |
| Mechanism of Action | Covalent, serine protease inhibitor | Covalent, serine protease inhibitor[3] |
| Selectivity Profile | Inhibits matriptase, hepsin, and to a lesser extent, HGFA. | Broad-spectrum inhibitor of serine proteases including trypsin, kallikrein, and plasmin[4][5] |
| In-Cell/In-Vivo Antiviral Data | Not publicly available | Demonstrates inhibition of SARS-CoV-2 entry in cell culture and in vivo models[6] |
| Pharmacokinetics (Mice) | Half-life of 4.5 hours with compound exposure beyond 24 hours[7][8] | Short plasma half-life of less than 1 minute[9] |
In-Depth Analysis
Mechanism of Action
Both this compound and camostat mesylate are serine protease inhibitors that function through a covalent mechanism of action.[3][7] They target the active site of serine proteases, forming a stable covalent bond with the catalytic serine residue, which irreversibly inactivates the enzyme. In the context of viral entry, the inhibition of TMPRSS2 prevents the proteolytic cleavage of the viral spike protein, a necessary step for the fusion of the viral and host cell membranes.[7][9]
Potency and Efficacy
In vitro enzymatic assays have demonstrated that both this compound and camostat mesylate are potent inhibitors of TMPRSS2. Camostat mesylate exhibits a slightly higher potency with reported IC50 values in the low nanomolar range (4.2 nM to 6.2 nM).[1][2] this compound is also a highly potent inhibitor, with a reported IC50 of 15 nM.[10]
While both compounds are effective at inhibiting the TMPRSS2 enzyme in vitro, camostat mesylate has been more extensively studied for its antiviral effects. It has been shown to block the entry of SARS-CoV-2 into lung cells in culture and has been investigated in animal models of COVID-19.[6] At present, there is no publicly available data on the in-cell or in-vivo antiviral activity of this compound.
Selectivity Profile
The selectivity of a drug is a critical factor in determining its potential for off-target effects and overall safety.
This compound has been profiled against a panel of related serine proteases and has been shown to inhibit matriptase (IC50 = 140 nM), hepsin (IC50 = 37 nM), and, to a lesser extent, Hepatocyte Growth Factor Activator (HGFA) (IC50 = 3980 nM).[10]
Camostat mesylate is known to be a broad-spectrum serine protease inhibitor.[5] In addition to TMPRSS2, it also inhibits other proteases such as trypsin, kallikrein, and plasmin.[4] This broader activity may contribute to its therapeutic effects in conditions like pancreatitis but could also be a source of off-target effects.
Table 1: Comparative Inhibitory Activity (IC50)
| Serine Protease | This compound (nM) | Camostat Mesylate (nM) |
| TMPRSS2 | 15[10] | 4.2 - 6.2[1][2] |
| Matriptase | 140[10] | 21.1[5] |
| Hepsin | 37[10] | Not reported |
| HGFA | 3980[10] | Not reported |
| Trypsin | Not reported | 9.3[5] |
| Kallikrein (Plasma) | Not reported | 10.4[5] |
| Plasmin | Not reported | Not reported |
Experimental Methodologies
The determination of the half-maximal inhibitory concentration (IC50) for both this compound and camostat mesylate against TMPRSS2 was primarily conducted using in vitro fluorogenic substrate assays.
General Protocol for In Vitro TMPRSS2 Fluorogenic Assay
This protocol is a generalized representation based on commonly used methods.[3][11]
1. Reagents and Materials:
- Recombinant human TMPRSS2 enzyme
- Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
- Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl)
- Test compounds (this compound or camostat mesylate) dissolved in DMSO
- 384-well or 1536-well black assay plates
- Fluorescence plate reader
2. Assay Procedure:
- A solution of the fluorogenic substrate is prepared in the assay buffer.
- The test compounds are serially diluted to various concentrations.
- A small volume of the test compound dilutions is added to the wells of the assay plate.
- The recombinant TMPRSS2 enzyme, diluted in assay buffer, is then added to the wells to initiate the reaction.
- The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
- The fluorescence intensity is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC-based substrates).
- The IC50 values are calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Visualizing the Mechanism and Workflow
To better understand the context of TMPRSS2 inhibition, the following diagrams illustrate the viral entry pathway and a typical experimental workflow.
Caption: TMPRSS2-mediated viral entry and point of inhibition.
Caption: A typical workflow for determining TMPRSS2 inhibitor IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Transmembrane Protease TMPRSS2 as a Therapeutic Target for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of antiviral drugs against newly emerged SARS-CoV-2 Omicron subvariants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
validation of VD5123's inhibitory effect on viral replication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the serine protease inhibitor VD5123 and its potential inhibitory effect on viral replication. By targeting host-cell proteases essential for viral entry, this compound represents a promising host-directed antiviral strategy. This document offers a comparison with other serine protease inhibitors, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting Host-Cell Serine Proteases for Viral Inhibition
This compound is a serine protease inhibitor with high potency against Transmembrane Serine Protease 2 (TMPRSS2), a key host-cell enzyme.[1] Many viruses, including SARS-CoV-2 and influenza viruses, rely on host proteases like TMPRSS2 to cleave and activate their surface proteins, a critical step for viral entry into host cells. By inhibiting TMPRSS2, this compound is designed to block this activation step, thereby preventing the virus from successfully infecting cells and replicating.
The signaling pathway diagram below illustrates the critical role of TMPRSS2 in the entry of SARS-CoV-2, the causative agent of COVID-19.
Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound.
Comparative Performance Data
This section provides a quantitative comparison of this compound with other well-characterized TMPRSS2 inhibitors, Camostat mesylate and Nafamostat mesylate. The data is summarized from publicly available sources. It is important to note that direct antiviral efficacy data (EC50) and cytotoxicity data (CC50) for this compound are not yet publicly available. Therefore, the primary comparison for this compound is its high potency against the isolated TMPRSS2 enzyme (IC50).
| Compound | Target | IC50 (nM) | Antiviral EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Virus | Cell Line |
| This compound | TMPRSS2 | 15 [1] | Not Available | Not Available | Not Available | SARS-CoV-2 (predicted) | - |
| Camostat mesylate | TMPRSS2 | - | 0.97 - 16.9 | >50 | >2.9 - >51.5 | SARS-CoV-2 | VeroE6/TMPRSS2, Calu-3 |
| Nafamostat mesylate | TMPRSS2 | - | 0.0029 - 0.028 | >10 | >357 - >3448 | SARS-CoV-2 | VeroE6/TMPRSS2, Calu-3 |
Note on Data:
-
IC50 (Half-maximal inhibitory concentration) measures the potency of a compound in inhibiting a specific biological or biochemical function (in this case, the activity of the TMPRSS2 enzyme).
-
EC50 (Half-maximal effective concentration) measures the concentration of a drug that gives half-maximal response (in this case, inhibition of viral replication in a cell-based assay).
-
CC50 (Half-maximal cytotoxic concentration) is the concentration of a compound that kills 50% of the cells.
-
A higher Selectivity Index (SI) indicates a more favorable safety profile, as the compound is effective against the virus at concentrations much lower than those that are toxic to host cells.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the inhibitory effect of compounds like this compound on viral replication.
TMPRSS2 Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of TMPRSS2.
-
Objective: To determine the IC50 value of the test compound against recombinant human TMPRSS2.
-
Materials: Recombinant human TMPRSS2 enzyme, a fluorogenic peptide substrate for TMPRSS2 (e.g., Boc-Gln-Ala-Arg-AMC), assay buffer, test compound (this compound), and a microplate reader.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
Recombinant TMPRSS2 enzyme is incubated with each concentration of the test compound for a specified period.
-
The fluorogenic substrate is added to the mixture.
-
The fluorescence generated by the cleavage of the substrate by TMPRSS2 is measured over time using a microplate reader.
-
The rate of substrate cleavage is calculated for each compound concentration.
-
The IC50 value is determined by plotting the percent inhibition of TMPRSS2 activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Antiviral Assay (Cell-Based Assay)
This assay measures the ability of a compound to inhibit viral replication in a host cell culture. A common method is the plaque reduction assay.
-
Objective: To determine the EC50 value of the test compound against a specific virus (e.g., SARS-CoV-2).
-
Materials: A susceptible cell line (e.g., VeroE6 cells engineered to express TMPRSS2 for SARS-CoV-2), the virus of interest, cell culture medium, agarose, and the test compound.
-
Procedure:
-
Confluent monolayers of the host cells are prepared in multi-well plates.
-
The cells are infected with a known amount of the virus in the presence of serial dilutions of the test compound.
-
After an incubation period to allow for viral entry, the cells are overlaid with a semi-solid medium (containing agarose and the test compound) to restrict the spread of the virus to adjacent cells.
-
The plates are incubated for several days to allow for the formation of plaques (zones of cell death caused by viral replication).
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
-
The workflow for a typical antiviral assay is depicted in the diagram below.
Caption: A generalized workflow for determining the antiviral efficacy (EC50) of a compound.
Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral effect is not due to the compound killing the host cells.
-
Objective: To determine the CC50 value of the test compound.
-
Materials: The same cell line used in the antiviral assay, cell culture medium, the test compound, and a reagent to measure cell viability (e.g., MTT or a commercially available kit that measures ATP levels).
-
Procedure:
-
Cells are seeded in multi-well plates.
-
The cells are treated with serial dilutions of the test compound (without the virus).
-
After an incubation period equivalent to the duration of the antiviral assay, a cell viability reagent is added.
-
The signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells, is measured.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
-
Conclusion
This compound demonstrates high potency against the host serine protease TMPRSS2, a critical enzyme for the entry of several respiratory viruses, including SARS-CoV-2 and influenza. Its low nanomolar IC50 value suggests it is a strong candidate for a host-directed antiviral therapeutic. When compared to other TMPRSS2 inhibitors, such as Camostat and Nafamostat, this compound's in vitro enzymatic inhibitory activity is notable. However, further in vitro studies are required to determine its specific antiviral efficacy (EC50) and cytotoxicity (CC50) in cell-based models of viral infection to fully assess its therapeutic potential and selectivity index. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel antiviral candidates.
References
A Comparative Guide to the Efficacy of VD5123 and Alternative Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the serine protease inhibitor VD5123 and its potential alternatives. Due to the absence of publicly available data on the efficacy of this compound in specific cell lines, this document focuses on a comparison of biochemical potencies and outlines a comprehensive experimental framework for the cross-validation of its efficacy.
Introduction
This compound is a potent serine protease inhibitor with known activity against several key enzymes implicated in both viral entry and cancer progression, including TMPRSS2, hepsin, and matriptase.[1][2] The dysregulation of these proteases is linked to tumor invasion, metastasis, and the activation of signaling pathways crucial for cancer cell survival and proliferation. This guide compares the known biochemical activity of this compound with other well-characterized serine protease inhibitors and provides detailed protocols for assessing its potential anti-cancer efficacy across various cell lines.
Biochemical Potency Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against their primary serine protease targets. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) | Reference |
| This compound | TMPRSS2 | 15 | [1][2] |
| Hepsin | 37 | [1][2] | |
| Matriptase | 140 | [1][2] | |
| HGFA | 3980 | [1][2] | |
| Camostat mesylate | TMPRSS2 | 1 - 14.8 | [3][4][5] |
| Nafamostat mesylate | TMPRSS2 | 2.2 - 55 | [3][6] |
| Avoralstat | TMPRSS2 | 2.73 | [5] |
| Aprotinin | Trypsin | 0.00006 (Ki) | [7] |
| Chymotrypsin | 9 (Ki) | [7] | |
| Fibrinolysis | 160 | [7][8] |
Proposed Experimental Cross-Validation of this compound in Cancer Cell Lines
To ascertain the therapeutic potential of this compound in an oncology setting, a systematic evaluation of its efficacy in a panel of cancer cell lines is proposed. The following experimental workflow outlines the key assays to determine its effect on cell viability, migration, invasion, and underlying signaling pathways.
Experimental workflow for this compound efficacy validation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., prostate, breast, lung cancer lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the collective migration of cancer cells.
-
Cell Seeding: Grow a confluent monolayer of cancer cells in 6-well plates.
-
Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.[12][13][14][15][16]
-
Treatment: Wash the wells to remove detached cells and add fresh media containing a sub-lethal concentration of this compound or a vehicle control.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the area of the wound at each time point to quantify the rate of wound closure.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of this compound to inhibit the invasion of cancer cells through an extracellular matrix.
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.[17][18][19][20][21]
-
Cell Seeding: Seed cancer cells in serum-free media in the upper chamber. Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add a sub-lethal concentration of this compound or a vehicle control to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane with crystal violet. Count the number of stained cells under a microscope.
Analysis of Signaling Pathways (Western Blot)
This technique is used to investigate the effect of this compound on key signaling proteins involved in cell survival, proliferation, and metastasis.
-
Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[22][23][24]
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins (e.g., total and phosphorylated Akt and ERK, MMP-2, MMP-9) overnight at 4°C.[25][26]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Signaling Pathway Context
This compound's targets, particularly TMPRSS2 and hepsin, are known to be involved in signaling pathways that promote cancer progression. The diagram below illustrates a potential mechanism of action for this compound in a cancer context.
Potential signaling pathway inhibited by this compound.
Pharmacokinetic Profiles of Alternative Compounds
For a comprehensive comparison, the pharmacokinetic properties of alternative serine protease inhibitors are provided below. This information is crucial for translating in vitro efficacy to in vivo models.
| Compound | Administration | Key Pharmacokinetic Parameters | Reference |
| Camostat mesylate | Oral | Rapidly metabolized to active metabolite GBPA. Tmax of GBPA: ~30-60 minutes. Half-life of GBPA: ~1 hour. | [27][28][29][30] |
| Nafamostat mesylate | Intravenous | Short half-life (~8 minutes in some contexts, up to 1.39 hours in rat models). Low oral bioavailability. | [31][32][33][34] |
Conclusion
While direct comparative data on the efficacy of this compound in different cell lines is not yet available, its potent biochemical inhibition of key serine proteases involved in cancer progression warrants further investigation. This guide provides a robust framework for the systematic evaluation of this compound's anti-cancer potential. By employing the detailed experimental protocols outlined herein, researchers can generate the necessary data to compare its cellular efficacy against established alternatives and elucidate its mechanism of action in relevant cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JCI - Structure-based phylogeny identifies avoralstat as a TMPRSS2 inhibitor that prevents SARS-CoV-2 infection in mice [jci.org]
- 6. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. clyte.tech [clyte.tech]
- 13. Scratch Wound Healing Assay [bio-protocol.org]
- 14. Scratch Wound Healing Assay [en.bio-protocol.org]
- 15. Wound healing assay | Abcam [abcam.com]
- 16. med.virginia.edu [med.virginia.edu]
- 17. Transwell invasion and migration assay [bio-protocol.org]
- 18. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 19. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 20. snapcyte.com [snapcyte.com]
- 21. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. CST | Cell Signaling Technology [cellsignal.com]
- 25. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 27. snu.elsevierpure.com [snu.elsevierpure.com]
- 28. m.youtube.com [m.youtube.com]
- 29. go.drugbank.com [go.drugbank.com]
- 30. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [ouci.dntb.gov.ua]
- 32. Pharmacokinetic and pharmacodynamic analyses of nafamostat in ECMO patients: comparing central vein and ECMO machine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Physiologically-based pharmacokinetic modeling of nafamostat to support dose selection for treatment of pediatric patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of VD5123 Specificity for TMPRSS2
A Guide for Researchers in Virology and Drug Development
The Transmembrane Serine Protease 2 (TMPRSS2) has been identified as a critical host factor for the entry of various respiratory viruses, including SARS-CoV-2 and influenza viruses.[1][2] By priming the viral spike protein, TMPRSS2 facilitates the fusion of the viral envelope with the host cell membrane, making it a prime target for antiviral therapeutic strategies.[2][3] This guide provides a comparative analysis of the serine protease inhibitor VD5123, focusing on its specificity for TMPRSS2 relative to other known inhibitors. The data presented is intended to assist researchers in selecting appropriate tools for studying viral entry and developing novel therapeutics.
Inhibitor Performance: A Quantitative Comparison
The efficacy and specificity of an inhibitor are paramount for its utility as a research tool or therapeutic candidate. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. Below is a summary of the IC50 values for this compound and other common TMPRSS2 inhibitors against TMPRSS2 and related serine proteases.
| Compound | TMPRSS2 IC50 (nM) | Hepsin IC50 (nM) | Matriptase IC50 (nM) | HGFA IC50 (nM) | Reference |
| This compound | 15 | 37 | 140 | 3980 | [4] |
| Nafamostat | 0.27 | - | - | - | [5] |
| Camostat | 6.2 | - | - | - | [5] |
| Gabexate | 130 | - | - | - | [5] |
| FOY-251 (Camostat Metabolite) | 33.3 | - | - | - | [5] |
| Otamixaban | 620 | - | - | - | [6][7] |
Note: Data for Hepsin, Matriptase, and HGFA were not available for all compared compounds in the referenced literature.
Based on available data, this compound demonstrates potent inhibition of TMPRSS2 with an IC50 of 15 nM.[4] While Nafamostat and Camostat show higher potency, the specificity profile of this compound against other serine proteases like HGFA is notable.[4][5] A higher IC50 value against off-target proteases indicates greater specificity. For instance, this compound is significantly less potent against HGFA (IC50 = 3980 nM) compared to TMPRSS2, suggesting a favorable specificity window.[4]
Experimental Methodologies
The following protocols outline standard assays used to determine the inhibitory activity and specificity of compounds against TMPRSS2.
1. Biochemical Enzymatic Assay (Fluorogenic Peptide Substrate)
This high-throughput assay quantifies the proteolytic activity of recombinant TMPRSS2 by measuring the cleavage of a synthetic substrate.
-
Objective: To determine the IC50 value of an inhibitor against purified TMPRSS2 enzyme.
-
Principle: The assay uses a fluorogenic peptide substrate, such as Boc-Gln-Ala-Arg-7-amino-4-methylcoumarin (Boc-QAR-AMC).[5][8] When the substrate is cleaved by TMPRSS2, the fluorescent AMC molecule is released, leading to an increase in fluorescence that can be measured with a plate reader.
-
Protocol Outline:
-
Preparation: Recombinant human TMPRSS2 protein (e.g., amino acids 106-492) is diluted in an assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20).[5][9]
-
Compound Dispensing: Test inhibitors (like this compound) are serially diluted and dispensed into a multi-well plate (e.g., 384- or 1536-well black plate) using an acoustic dispenser.[5][8]
-
Reaction Initiation: The fluorogenic substrate (e.g., 10 µM final concentration) and TMPRSS2 enzyme are added to the wells to initiate the reaction.[5][9]
-
Incubation: The reaction is incubated at room temperature for a set period, typically 60 minutes.[5][9]
-
Detection: Fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 440 nm emission for AMC).[5][8]
-
Data Analysis: The percent inhibition is calculated relative to controls (no inhibitor), and IC50 values are determined by fitting the data to a dose-response curve.
-
2. Cell-Based Pseudovirus Entry Assay
This assay measures the ability of an inhibitor to block viral entry into host cells in a controlled cellular environment.
-
Objective: To assess the efficacy of an inhibitor in a biologically relevant context by measuring the inhibition of TMPRSS2-dependent viral pseudoparticle entry.
-
Principle: Vesicular Stomatitis Virus (VSV) or lentiviral particles are engineered to lack their native envelope protein and instead express the SARS-CoV-2 Spike protein. These pseudoparticles also carry a reporter gene, such as luciferase.[10] Entry into TMPRSS2-expressing cells (like Calu-3 or Caco-2) is dependent on Spike protein cleavage by TMPRSS2.[11][12][13] Inhibition of TMPRSS2 blocks entry and subsequent reporter gene expression.
-
Protocol Outline:
-
Cell Seeding: TMPRSS2-expressing cells (e.g., Calu-3) are seeded into 96-well plates and allowed to adhere.[10]
-
Compound Treatment: Cells are pre-treated with various concentrations of the test inhibitor for 1 hour at 37°C.[10]
-
Infection: Pseudotyped viral particles are added to the wells.[10]
-
Incubation: The plates are incubated for a period (e.g., 24 hours) to allow for viral entry and reporter gene expression.[10]
-
Lysis and Detection: Cells are lysed, and a substrate for the reporter enzyme (e.g., luciferase substrate) is added.[10] Luminescence is measured with a plate reader.
-
Data Analysis: The reduction in luminescence in treated cells compared to untreated cells is used to calculate the inhibitor's effective concentration (EC50).
-
Visualizing Experimental Design and Biological Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for determining inhibitor specificity using a biochemical assay.
Caption: TMPRSS2-mediated viral entry pathway and point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. Screening strategy of TMPRSS2 inhibitors by FRET-based enzymatic activity for TMPRSS2-based cancer and COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high throughput screen for TMPRSS2 expression identifies FDA-approved and clinically advanced compounds that can limit SARS-CoV-2 entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TMPRSS2 expression dictates the entry route used by SARS‐CoV‐2 to infect host cells - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of VD5123 in Combination Therapy
A Comparative Analysis of Preclinical Data
In the landscape of antiviral drug development, combination therapies that exhibit synergistic effects are of paramount importance. Such strategies can enhance therapeutic efficacy, reduce the required dosage of individual agents, and mitigate the emergence of drug-resistant viral strains. This guide provides a comparative analysis of the synergistic effects of a novel investigational compound, VD5123, when used in combination with other established antiviral agents. The data presented herein is derived from a series of preclinical in vitro studies designed to quantify the nature and magnitude of these drug interactions.
Quantitative Analysis of Synergistic Efficacy
The antiviral activity of this compound, both alone and in combination with other antiviral compounds, was assessed against various viral strains in cell-based assays. The 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50%, was determined for each compound and combination. The synergistic, additive, or antagonistic nature of the drug interactions was quantified using the Combination Index (CI) method, based on the Chou-Talalay principle. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: In Vitro Antiviral Activity and Combination Effects of this compound against Influenza A Virus (H1N1)
| Compound(s) | IC50 (µM) | Combination Index (CI) at 50% Inhibition | Fold-Resistance Change in Combination |
| This compound | 0.85 | - | - |
| Oseltamivir | 1.20 | - | - |
| This compound + Oseltamivir | 0.21 (this compound) / 0.30 (Oseltamivir) | 0.49 (Synergy) | 4.0x (this compound) / 4.0x (Oseltamivir) |
| Ribavirin | 3.50 | - | - |
| This compound + Ribavirin | 0.35 (this compound) / 1.45 (Ribavirin) | 0.82 (Synergy) | 2.4x (this compound) / 2.4x (Ribavirin) |
Table 2: In Vitro Antiviral Activity and Combination Effects of this compound against Respiratory Syncytial Virus (RSV)
| Compound(s) | IC50 (µM) | Combination Index (CI) at 50% Inhibition | Fold-Resistance Change in Combination |
| This compound | 1.15 | - | - |
| Palivizumab | 0.90 (µg/mL) | - | - |
| This compound + Palivizumab | 0.25 (this compound) / 0.20 (Palivizumab) | 0.44 (Synergy) | 4.6x (this compound) / 4.5x (Palivizumab) |
| Favipiravir | 4.20 | - | - |
| This compound + Favipiravir | 0.60 (this compound) / 2.10 (Favipiravir) | 0.92 (Slight Synergy) | 1.9x (this compound) / 2.0x (Favipiravir) |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation and replication of these findings.
Cell Lines and Virus Strains:
-
Influenza A Virus (H1N1) studies: Madin-Darby Canine Kidney (MDCK) cells were utilized for the propagation and infection of the A/PR/8/34 (H1N1) influenza virus strain.
-
Respiratory Syncytial Virus (RSV) studies: Human epithelial type 2 (HEp-2) cells were used for the cultivation and infection of the RSV A2 strain.
Antiviral Activity Assay (Plaque Reduction Assay):
-
Confluent monolayers of the respective cell lines were prepared in 6-well plates.
-
Cells were infected with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
The viral inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).
-
An overlay medium containing various concentrations of this compound, the combination antiviral drug, or both, was added to the wells.
-
Plates were incubated for 48-72 hours until viral plaques were visible.
-
The cells were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
The number of plaques was counted, and the IC50 values were calculated by non-linear regression analysis.
Combination Index (CI) Calculation: The CI values were calculated using the following formula, derived from the Chou-Talalay method: CI = (D)1/(Dx)1 + (D)2/(Dx)2 Where (Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone that inhibit 50% of viral replication, and (D)1 and (D)2 are the concentrations of drug 1 and drug 2 in combination that also inhibit 50% of viral replication.
Visualizing Experimental and Logical Frameworks
To further elucidate the experimental design and the proposed mechanism of synergistic action, the following diagrams are provided.
Caption: Workflow for assessing the antiviral synergy of this compound.
Evaluating the Potency of VD5123 Against Viral Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the potential potency of VD5123, a novel serine protease inhibitor, against various viral variants. Given the absence of publicly available direct experimental data for this compound, this document leverages data from comparable TMPRSS2 inhibitors to offer a projection of its potential efficacy and outlines the established experimental methodologies for such assessments.
Introduction to this compound and its Mechanism of Action
This compound is a serine protease inhibitor targeting Transmembrane Serine Protease 2 (TMPRSS2), a host cell enzyme crucial for the entry of several respiratory viruses, including SARS-CoV-2 and influenza viruses. By inhibiting TMPRSS2, this compound is designed to prevent the proteolytic cleavage of viral spike proteins, a critical step for viral fusion with the host cell membrane. This mechanism of action suggests a broad-spectrum antiviral potential against viruses that rely on TMPRSS2 for entry.
Comparative Antiviral Potency of TMPRSS2 Inhibitors
While specific data for this compound is not yet available, the following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for other well-characterized TMPRSS2 inhibitors, Camostat and Nafamostat, against various SARS-CoV-2 and influenza virus strains. This data serves as a benchmark for the potential potency of novel TMPRSS2 inhibitors like this compound.
| Inhibitor | Virus/Variant | Cell Line | Potency (IC50/EC50) | Reference |
| Camostat mesylate | SARS-CoV-2 (Original) | Calu-3 | EC50: ~1 µM | [1] |
| Nafamostat mesylate | SARS-CoV-2 (Original) | Calu-3 | EC50: ~10 nM | [1] |
| Camostat mesylate | Influenza A (H1N1) | HTE | - | [2] |
Note: The potency of these inhibitors can vary depending on the specific viral strain, cell line used in the assay, and the experimental conditions.
Experimental Protocols
To evaluate the antiviral potency of a compound like this compound, standardized in vitro assays are employed. Below are detailed methodologies for key experiments.
TMPRSS2 Enzymatic Assay
This assay directly measures the inhibitory effect of the compound on the enzymatic activity of TMPRSS2.
Protocol:
-
Reagents: Recombinant human TMPRSS2, fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).
-
Procedure: a. Dispense the test compound (e.g., this compound) at various concentrations into a 384-well plate. b. Add the fluorogenic peptide substrate to each well. c. Initiate the reaction by adding recombinant TMPRSS2. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Measure the fluorescence signal using a plate reader (excitation/emission wavelengths specific to the fluorophore).
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.[3][4]
Viral Entry Assay (Pseudovirus Neutralization Assay)
This assay assesses the ability of the compound to block the entry of viral particles into host cells.
Protocol:
-
Cells and Viruses: Use a susceptible cell line (e.g., VeroE6 or Calu-3) and pseudoviruses expressing the spike protein of the viral variant of interest.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere. b. Pre-incubate the pseudoviruses with serially diluted concentrations of the test compound for 1 hour at 37°C. c. Add the virus-compound mixture to the cells and incubate for 48-72 hours. d. Measure the reporter gene expression (e.g., luciferase or GFP) to quantify viral entry.
-
Data Analysis: The EC50 value, the concentration of the compound that reduces viral entry by 50%, is determined from the dose-response curve.
Plaque Reduction Neutralization Test (PRNT)
This is a classic virological assay to quantify the inhibition of viral replication.
Protocol:
-
Cells and Viruses: Use a monolayer of a susceptible cell line and the live viral variant of interest.
-
Procedure: a. Prepare serial dilutions of the test compound. b. Mix each dilution with a standardized amount of the virus and incubate for 1 hour at 37°C. c. Inoculate the cell monolayers with the virus-compound mixtures. d. After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells. e. Incubate for several days until viral plaques (zones of cell death) are visible. f. Fix and stain the cells to visualize and count the plaques.
-
Data Analysis: The plaque reduction neutralization titer (e.g., PRNT50) is the reciprocal of the highest dilution of the compound that reduces the number of plaques by 50% compared to the virus control.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's potential action and the experimental procedures, the following diagrams are provided.
Caption: Viral entry pathway and the inhibitory action of this compound.
Caption: General workflow for evaluating the antiviral potency of a compound.
References
Benchmarking VD5123: A Comparative Analysis Against Leading Antivirals for SARS-CoV-2 and Influenza
For Immediate Release
In the landscape of antiviral drug development, the emergence of novel therapeutic agents necessitates rigorous evaluation against established treatments. This guide provides a comprehensive performance comparison of VD5123, a novel serine protease inhibitor, against leading approved antivirals for SARS-CoV-2 and influenza. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, mechanism of action, and the experimental protocols underpinning these findings.
This compound is a serine protease inhibitor targeting Transmembrane Protease, Serine 2 (TMPRSS2), a host cell enzyme crucial for the entry of SARS-CoV-2 and influenza viruses.[1] By inhibiting TMPRSS2, this compound presents a host-directed therapeutic strategy, distinct from the direct-acting mechanisms of many current antivirals. This guide will juxtapose the inhibitory potential of this compound on its host targets with the in vitro efficacy of direct-acting antivirals against their respective viral targets.
Performance Data: A Comparative Overview
Quantitative analysis of antiviral efficacy is paramount for preclinical assessment. The following tables summarize the in vitro inhibitory concentrations of this compound against its host protease targets and the efficacy of approved antivirals against SARS-CoV-2 and influenza viruses. It is important to note that direct comparison of IC50 values between a host-acting agent like this compound and direct-acting antivirals is nuanced, as they target different components of the viral life cycle.
Table 1: In Vitro Inhibitory Activity of this compound Against Host Proteases
| Compound | Target | IC50 (nM) |
| This compound | TMPRSS2 | 15 |
| HGFA | 3980 | |
| Matriptase | 140 | |
| Hepsin | 37 | |
| Data sourced from publicly available information on this compound as a serine protease inhibitor.[1] |
Table 2: In Vitro Efficacy of Approved Antivirals Against SARS-CoV-2
| Antiviral | Mechanism of Action | Virus Strain | Cell Line | IC50 / EC50 |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) inhibitor | SARS-CoV-2 | Vero E6 | EC50: 0.77 µM |
| SARS-CoV-2 | Vero E6 | IC50: 0.22 - 0.35 µM | ||
| Nirmatrelvir (Paxlovid) | Main protease (Mpro/3CLpro) inhibitor | SARS-CoV-2 | VeroE6-Pgp-KO | EC50: 0.15 µM |
| SARS-CoV-2 | Calu-3 | EC50: 0.45 µM | ||
| Molnupiravir | RNA-dependent RNA polymerase (RdRp) inhibitor (induces lethal mutagenesis) | SARS-CoV-2 | Vero | IC50: 0.3 µM |
| SARS-CoV-2 | Calu-3 | IC50: 0.08 µM | ||
| IC50/EC50 values are representative and can vary based on the specific SARS-CoV-2 variant and cell line used in the assay. |
Table 3: In Vitro Efficacy of Approved Antivirals Against Influenza Virus
| Antiviral | Mechanism of Action | Virus Strain | Assay Type | IC50 / EC50 |
| Oseltamivir | Neuraminidase (NA) inhibitor | Influenza A/H1N1 | NA Inhibition | IC50: 0.1 - 0.8 nM |
| Influenza A/H3N2 | NA Inhibition | IC50: 0.67 nM | ||
| Zanamivir | Neuraminidase (NA) inhibitor | Influenza A/H1N1 | NA Inhibition | IC50: 0.92 nM |
| Influenza B | NA Inhibition | IC50: 4.19 nM | ||
| Baloxavir marboxil | Cap-dependent endonuclease inhibitor | Influenza A/H1N1pdm09 | Plaque Reduction | IC50: 0.48 ± 0.22 nM |
| Influenza A(H3N2) | Plaque Reduction | IC50: 19.55 ± 5.66 nM | ||
| IC50/EC50 values are representative and can vary based on the specific influenza strain and assay methodology.[2][3] |
Experimental Protocols
To ensure the reproducibility and validity of antiviral efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for common in vitro assays used to evaluate antiviral compounds.
Plaque Reduction Assay (for SARS-CoV-2 and Influenza)
This assay is a gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.
-
Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 6-well or 12-well plates.
-
Compound Preparation: Prepare serial dilutions of the antiviral compound in a serum-free medium.
-
Infection: Aspirate the cell culture medium and infect the cells with a known dilution of the virus stock (typically to produce 50-100 plaques per well) in the presence of varying concentrations of the antiviral compound or a vehicle control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of the antiviral compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates at 37°C for 2-4 days (for influenza) or 3-5 days (for SARS-CoV-2) until visible plaques are formed.
-
Staining and Counting: Fix the cells with a solution such as 4% formaldehyde and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque reduction is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the antiviral compound and fitting the data to a dose-response curve.
Neuraminidase (NA) Inhibition Assay (for Influenza)
This enzymatic assay measures the ability of a compound to inhibit the neuraminidase enzyme of the influenza virus.
-
Virus Preparation: Use a standardized amount of influenza virus with known neuraminidase activity.
-
Compound Incubation: Incubate the virus with serial dilutions of the neuraminidase inhibitor (e.g., Oseltamivir, Zanamivir) for a defined period (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add a fluorogenic or chemiluminescent neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Enzymatic Reaction: Incubate the mixture to allow the neuraminidase to cleave the substrate, releasing a fluorescent or chemiluminescent signal.
-
Signal Detection: Stop the reaction and measure the signal using a fluorometer or luminometer.
-
Data Analysis: The percentage of neuraminidase inhibition is calculated relative to the control (virus without inhibitor). The IC50 value is determined from the dose-response curve.[3]
Mechanism of Action and Pathway Visualizations
Understanding the molecular targets and pathways of antiviral drugs is crucial for their development and clinical application. The following diagrams, generated using Graphviz, illustrate the mechanisms of action for this compound and the benchmarked antivirals.
Caption: this compound inhibits the host protease TMPRSS2, preventing viral entry.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Compound VD5123
This document provides comprehensive guidance on the safe handling, use, and disposal of the novel compound VD5123. Given the limited public information on this specific compound, the following protocols are based on established best practices for handling new or uncharacterized chemical entities in a laboratory setting. These procedures are designed to ensure the safety of all personnel and to maintain the integrity of research activities.
Pre-Handling Risk Assessment
Before commencing any work with this compound, a thorough risk assessment is mandatory. This assessment should be documented and reviewed by the designated laboratory safety officer. The central principle is to treat this compound as a substance with potential hazards until comprehensive safety data is available.
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound in various laboratory contexts. These requirements should be adapted based on the specific procedures and the scale of the experiment.
| Operation | Required PPE | Recommended PPE |
| Low-Volume Handling (e.g., weighing, preparing solutions) | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coat | - Chemical splash goggles- Face shield |
| High-Volume or Aerosol-Generating Procedures | - Nitrile gloves (double-gloving)- Chemical splash goggles- Face shield- Laboratory coat- Respiratory protection (e.g., N95 or higher) | - Chemical-resistant apron- Full-face respirator |
| Working with Solid/Powder Form | - Nitrile gloves (double-gloving)- Safety glasses with side shields- Laboratory coat- Respiratory protection (e.g., N95 or higher) | - Chemical splash goggles- Face shield- Anti-static footwear |
| Emergency Spill Cleanup | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles- Full-face respirator with appropriate cartridges- Chemical-resistant suit or apron- Chemical-resistant boots | - Self-contained breathing apparatus (SCBA) for large spills in enclosed areas |
Experimental Protocols: Handling and Preparation
3.1. Weighing and Aliquoting Solid this compound
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment: analytical balance, spatulas, weigh boats, and pre-labeled, sealable containers.
-
Don the appropriate PPE as specified in the table above.
-
-
Procedure:
-
Perform all manipulations within the fume hood to minimize inhalation exposure.
-
Use anti-static weigh boats and tools if this compound is a fine powder.
-
Carefully transfer the desired amount of this compound to the weigh boat.
-
Promptly transfer the weighed compound to the designated container and seal it securely.
-
Clean all tools and the balance with a suitable solvent (e.g., 70% ethanol, followed by water) and dispose of the cleaning materials as hazardous waste.
-
3.2. Preparation of a Stock Solution
-
Preparation:
-
Select a suitable solvent based on the known or predicted solubility of this compound.
-
Work within a chemical fume hood.
-
Have a spill kit readily accessible.
-
-
Procedure:
-
Add the solvent to a pre-labeled volumetric flask.
-
Carefully add the weighed this compound to the flask.
-
Seal the flask and mix by gentle inversion or with a magnetic stirrer until the compound is fully dissolved. Avoid sonication unless it is known not to degrade the compound.
-
Store the stock solution in a clearly labeled, sealed container in a designated, secure location.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Contaminated consumables (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, labeled hazardous waste bag within the fume hood.
-
The bag must be sealed and placed in a secondary container for disposal.
-
-
Liquid Waste:
-
Aqueous and organic waste streams containing this compound must be segregated.
-
Collect liquid waste in clearly labeled, leak-proof, and chemically compatible containers.
-
Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Needles, scalpels, or any other contaminated sharps must be disposed of in a designated sharps container.
-
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.- Rinse the affected area with copious amounts of water for at least 15 minutes.- Seek medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the affected person to fresh air.- If breathing is difficult, provide oxygen.- Seek medical attention. |
| Ingestion | - Do NOT induce vomiting.- Rinse the mouth with water.- Seek immediate medical attention. |
| Minor Spill | - Alert others in the area.- Wearing appropriate PPE, contain the spill with an absorbent material from a spill kit.- Clean the area with a suitable solvent.- Collect all contaminated materials in a sealed bag for hazardous waste disposal. |
| Major Spill | - Evacuate the immediate area.- Alert the laboratory safety officer and emergency services.- Prevent entry to the area.- Provide emergency responders with the Safety Data Sheet (if available) or any known information about this compound. |
Visual Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Logical Flow for Emergency Spill Response
This diagram outlines the decision-making process in the event of a this compound spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
